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  • Product: 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
  • CAS: 1805528-68-0

Core Science & Biosynthesis

Foundational

2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid CAS number and structure

An In-Depth Technical Guide to 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid: Synthesis, Properties, and Drug Discovery Potential For Researchers, Scientists, and Drug Development Professionals Introduction This technic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid: Synthesis, Properties, and Drug Discovery Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(3-bromo-5-cyano-2-methoxyphenyl)acetic acid, a complex substituted phenylacetic acid. As a novel or not widely reported chemical entity, this document is structured to deliver both foundational knowledge and field-proven insights for its synthesis, characterization, and potential applications in drug discovery. The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system agents. The unique substitution pattern of this molecule—featuring a bromine atom, a cyano group, and a methoxy group—presents a compelling case for its exploration as a novel building block or lead compound in modern drug development programs.

This guide, written from the perspective of a Senior Application Scientist, emphasizes the causality behind experimental choices and provides a logical framework for approaching the synthesis and evaluation of this and similar molecules.

Chemical Identity and Predicted Physicochemical Properties

The first step in evaluating any new chemical entity is to establish its fundamental chemical identity and predict its properties, which will govern its behavior in both chemical reactions and biological systems.

Chemical Structure:

  • IUPAC Name: 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

  • Molecular Formula: C₁₀H₈BrNO₃

  • Molecular Weight: 286.08 g/mol

  • SMILES: COC1=C(C=C(C=C1Br)C#N)CC(=O)O

The structure combines a phenylacetic acid core with three key substituents on the aromatic ring, each positioned to exert distinct electronic and steric effects.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted through computational models and comparison with structurally similar compounds. These values are crucial for designing synthetic workups, purification strategies, and initial pharmacological assays.

PropertyPredicted ValueSignificance in Drug Development
pKa (acidic) ~4.2Influences solubility, absorption, and receptor interaction. The carboxylic acid is expected to be ionized at physiological pH.
cLogP ~2.5Predicts lipophilicity and the ability to cross cell membranes. A value in this range suggests a balance between solubility and permeability.
Topological Polar Surface Area (TPSA) 77.9 ŲAffects membrane permeability and oral bioavailability. A TPSA below 140 Ų is often associated with good cell penetration.
Hydrogen Bond Donors 1The carboxylic acid proton is the primary donor, crucial for target binding.
Hydrogen Bond Acceptors 4The carbonyl oxygen, ether oxygen, and nitrile nitrogen can all accept hydrogen bonds, providing multiple points for interaction with a biological target.

Retrosynthesis and Proposed Synthetic Pathway

Retrosynthetic Analysis

The primary disconnections focus on installing the acetic acid side chain and the functional groups on the aromatic ring. A plausible retrosynthetic pathway is outlined below.

G TM Target Molecule 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid P1 Precursor 1 3-Bromo-5-cyano-2-methoxybenzaldehyde TM->P1 Arndt-Eistert Homologation or similar C1 extension P2 Precursor 2 3-Bromo-5-cyano-2-methoxytoluene P1->P2 Side-chain Oxidation P3 Precursor 3 3-Bromo-2-hydroxy-5-cyanobenzaldehyde P2->P3 Methylation (O-alkylation) P4 Precursor 4 4-Hydroxy-3-cyanobenzaldehyde P3->P4 Regioselective Bromination

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests that a commercially available or readily synthesized substituted hydroxybenzaldehyde could serve as a practical starting point.

Proposed Step-by-Step Synthesis Protocol

This protocol is a logical sequence based on standard, well-documented organic transformations.

Step 1: Regioselective Bromination of 4-Hydroxy-3-cyanobenzaldehyde The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. With the para position blocked, bromination is expected to occur ortho to the hydroxyl group.

  • Reactants: 4-Hydroxy-3-cyanobenzaldehyde, N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile or Dichloromethane.

  • Procedure:

    • Dissolve the starting aldehyde in the chosen solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS portion-wise over 30 minutes with stirring.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product (3-Bromo-5-cyano-4-hydroxybenzaldehyde) by column chromatography.

Step 2: O-Methylation of the Phenolic Hydroxyl Group Protection of the acidic phenolic proton is necessary for subsequent steps. Methylation is a common and robust method.

  • Reactants: 3-Bromo-5-cyano-4-hydroxybenzaldehyde, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃).

  • Solvent: Acetone or N,N-Dimethylformamide (DMF).

  • Procedure:

    • Combine the brominated aldehyde and potassium carbonate in the solvent.

    • Add methyl iodide and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate to yield 3-Bromo-5-cyano-2-methoxybenzaldehyde.

Step 3: Reduction of the Aldehyde to a Benzyl Alcohol The aldehyde must be converted to a group suitable for transformation into the acetic acid side chain. Reduction to the alcohol is the first step.

  • Reactants: 3-Bromo-5-cyano-2-methoxybenzaldehyde, Sodium borohydride (NaBH₄).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the aldehyde in the alcohol solvent and cool to 0 °C.

    • Add sodium borohydride slowly and stir for 1-2 hours.

    • Quench the reaction carefully with dilute HCl.

    • Extract the product into an organic solvent, dry, and concentrate to yield (3-Bromo-5-cyano-2-methoxyphenyl)methanol.

Step 4: Conversion to Benzyl Halide The benzyl alcohol is converted to a more reactive benzyl halide, a key intermediate for introducing the final carbon atom.

  • Reactants: (3-Bromo-5-cyano-2-methoxyphenyl)methanol, Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃).

  • Solvent: Dichloromethane (for SOCl₂) or neat (for PBr₃).

  • Procedure:

    • Dissolve the alcohol in the solvent and cool to 0 °C.

    • Add the halogenating agent dropwise.

    • Stir at room temperature until the reaction is complete.

    • Carefully quench with ice water and extract the product.

    • Dry and concentrate to obtain 1-(bromomethyl)-3-bromo-5-cyano-2-methoxybenzene.

Step 5: Cyanide Displacement and Hydrolysis This two-step, one-pot sequence builds the acetic acid moiety. The benzyl halide undergoes nucleophilic substitution with cyanide, followed by hydrolysis of the resulting nitrile.[1]

  • Reactants: Benzyl halide from Step 4, Sodium cyanide (NaCN), followed by aqueous HCl or NaOH.

  • Solvent: Aqueous ethanol or DMSO.

  • Procedure:

    • Dissolve the benzyl halide in the solvent and add NaCN. Heat the mixture to facilitate the SN2 reaction, forming the benzyl cyanide intermediate.

    • Upon completion, add a strong acid (e.g., concentrated HCl) or base (e.g., 6M NaOH) directly to the reaction mixture.

    • Heat to reflux for several hours to hydrolyze the nitrile to the carboxylic acid.

    • Cool the mixture and acidify (if using basic hydrolysis) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid.

Role of Structural Moieties in Drug Design

The specific combination of functional groups on this phenylacetic acid scaffold suggests several potential roles in medicinal chemistry, making it an attractive target for screening libraries.

  • Phenylacetic Acid Core: This motif is a well-established "privileged scaffold" found in drugs like Diclofenac and Felbinac.[2] Its carboxylic acid group can form strong ionic and hydrogen bonds with basic residues (e.g., Arginine, Lysine) in enzyme active sites or receptors.

  • Bromo Substituent: Halogen atoms, particularly bromine, are increasingly utilized in drug design. Bromine can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can enhance binding affinity and selectivity.[3] It also increases lipophilicity, which can improve membrane permeability, and can serve as a metabolic block, increasing the drug's half-life.[4][5]

  • Cyano Group: The nitrile or cyano group is a versatile pharmacophore.[6] It is a strong hydrogen bond acceptor and its linear geometry allows it to probe narrow channels in protein binding sites.[7] It is metabolically quite stable and can act as a bioisostere for a carbonyl group or a terminal alkyne.[8] Furthermore, the cyano group can be used as a reactive handle, or "warhead," to form covalent bonds with nucleophilic residues like cysteine, a strategy used in covalent inhibitors.[9]

  • Methoxy Group: The methoxy group can influence the conformation of the molecule by steric effects and can act as a hydrogen bond acceptor. Its primary role is often to modulate the electronic properties of the phenyl ring and to increase metabolic stability by blocking a potential site of aromatic hydroxylation.

Potential Applications and Drug Discovery Workflow

Given its structural features, this compound could be a valuable intermediate or lead candidate in several therapeutic areas:

  • Oncology: Many kinase inhibitors and anticancer agents utilize substituted aromatic cores. The cyano group, in particular, is a feature of several approved anticancer drugs.[7]

  • Anti-inflammatory Agents: As a derivative of phenylacetic acid, it is a logical candidate for screening against targets like COX enzymes or other inflammatory mediators.

  • Neurology: The ability to modulate lipophilicity and polarity through its substituents makes it a candidate for targeting CNS receptors, where blood-brain barrier penetration is key.[10][11]

General Drug Discovery Workflow

The progression of a novel compound like 2-(3-bromo-5-cyano-2-methoxyphenyl)acetic acid from synthesis to a potential drug candidate follows a structured path.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase A Synthesis & Purification (As per Section 2.2) B Analytical Characterization (Structure & Purity Confirmation) A->B C Primary Screening (High-Throughput Screening) B->C D Hit Identification (Potency & Selectivity) C->D E Lead Optimization (SAR Studies) D->E F In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) E->F G In Vivo Efficacy Models (Animal Models of Disease) F->G H Candidate Selection G->H

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Exploratory

An In-Depth Technical Guide to Determining the Solubility of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

Introduction In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability and subsequent in vivo efficacy.[1][2] This guide provides a comprehensive technical overview of the methodologies required to accurately determine the solubility of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid, a compound of interest in medicinal chemistry.

While specific experimental solubility data for this particular molecule is not extensively available in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to generate this crucial data in their own laboratories. The principles and methods outlined herein are grounded in established scientific practices to ensure data integrity and reproducibility.

Based on its chemical structure, which includes a carboxylic acid group, a methoxy group, a bromine atom, and a cyano group, 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid is anticipated to exhibit a range of solubilities across different solvent classes. The presence of the polar carboxylic acid and cyano groups suggests potential for solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, the phenyl ring and the bromo substituent introduce lipophilic character, which may confer solubility in less polar organic solvents. The interplay of these functional groups makes a systematic experimental evaluation of its solubility profile essential.

Physicochemical Properties of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (Predicted)

A comprehensive understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. While experimental data for the target compound is scarce, the following table summarizes key predicted properties based on its chemical structure.

PropertyPredicted Value/InformationSignificance for Solubility
Molecular Formula C10H7BrClNO3Provides the elemental composition.
Molecular Weight 292.53 g/mol Influences the mass-to-volume relationship in solution.
pKa (acidic) ~3-5 (Predicted)The carboxylic acid moiety will be ionized at pH values above its pKa, significantly increasing aqueous solubility.
logP ~2-3 (Predicted)Indicates a moderate degree of lipophilicity, suggesting some solubility in non-polar organic solvents.
Hydrogen Bond Donors 1 (from the carboxylic acid)The ability to donate hydrogen bonds is crucial for interaction with protic solvents.
Hydrogen Bond Acceptors 4 (from the oxygens and nitrogen)The capacity to accept hydrogen bonds enhances solubility in polar protic and aprotic solvents.

Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3][4] This equilibrium-based method measures the maximum concentration of a compound that can dissolve in a given solvent at a specific temperature.[5]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[6]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge or filter supernatant sep1->sep2 analysis1 Prepare dilutions of the supernatant sep2->analysis1 analysis2 Quantify concentration via HPLC analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, etc.)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, ensure compatibility with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

  • Preparation of Solvent Systems: Prepare the desired solvents. For aqueous solubility determination, use purified water and consider buffered solutions at different pH values (e.g., pH 2, 5, 7.4, and 9) to assess the impact of pH on the solubility of the acidic compound.

  • Addition of Excess Solid: Add an excess amount of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid to a vial containing a known volume of the selected solvent. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[4] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured solubility.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed or carefully filter the supernatant using a syringe filter.[5] It is crucial to avoid disturbing the solid pellet during this step.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for quantifying the concentration of organic compounds in solution.[3][7] For 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid, a reversed-phase HPLC method with UV detection is appropriate.

Proposed HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic phase (e.g., acetonitrile or methanol). The low pH of the mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., determined by a UV scan, likely around 210-220 nm for the phenylacetic acid chromophore).[9]

  • Column Temperature: 30 °C.[7]

Calibration Curve

A calibration curve must be prepared using standard solutions of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid of known concentrations. The peak area from the HPLC analysis of the solubility samples can then be used to determine their concentration by interpolating from the calibration curve.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound. It is crucial to control and consider these variables during experimental determination.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is essential to maintain a constant and recorded temperature during the experiment.[3]

  • pH: For ionizable compounds like 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid, pH is a critical factor in aqueous solutions. The carboxylic acid group will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt.[10] Therefore, determining solubility at different pH values is highly recommended.

  • Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility.[11] It is important to characterize the solid form used in the solubility studies.

  • Solvent Properties: The polarity, hydrogen bonding capability, and other physicochemical properties of the solvent will dictate its interaction with the solute and thus the solubility.

The relationship between these key factors and the resulting solubility is depicted in the following diagram.

G Solubility Solubility of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid Temperature Temperature Temperature->Solubility pH pH pH->Solubility Polymorphism Polymorphism Polymorphism->Solubility Solvent Solvent Solvent->Solubility

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Foundational

Chemoselective Reactivity of the Cyano Group in 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid: A Technical Guide for Drug Development

Molecular Topography & Electronic Environment In the landscape of drug development, the cyano group (-CN) is a highly versatile functional handle, capable of being transformed into amines, amides, tetrazoles, and aldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Topography & Electronic Environment

In the landscape of drug development, the cyano group (-CN) is a highly versatile functional handle, capable of being transformed into amines, amides, tetrazoles, and aldehydes. However, when embedded within 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid , the reactivity of the cyano group is heavily dictated by its complex steric and electronic surroundings.

Understanding this molecular topography is the critical first step before designing any synthetic transformation:

  • The C2-Methoxy Group (+M Effect): Positioned para to the cyano group, the methoxy oxygen donates electron density into the aromatic ring via resonance. This raises the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile carbon, making it noticeably less electrophilic and more resistant to nucleophilic attack than an unfunctionalized benzonitrile.

  • The C3-Bromo Group (-I Effect): The meta-bromo group exerts a mild electron-withdrawing inductive effect. While this slightly counteracts the methoxy group's donation, the resonance (+M) effect of the methoxy group remains dominant. More importantly, the C-Br bond introduces a severe chemoselectivity risk, as it is highly susceptible to hydrodebromination during reductive protocols.

  • The C1-Acetic Acid Group (The Proton Sink): The free carboxylic acid poses a fundamental stoichiometric challenge. Any highly basic or nucleophilic reagent (e.g., Grignard reagents, metal hydrides) will immediately undergo an acid-base reaction, deprotonating the acid to form an insoluble carboxylate salt. This not only quenches one equivalent of the reagent but can also precipitate the starting material out of the organic phase.

G Molecule 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid CN C5: Cyano Group (-CN) Target for Reactivity Molecule->CN Electrophilic Center OMe C2: Methoxy Group (-OMe) +M Effect (Para to CN) Molecule->OMe Reduces CN Electrophilicity Br C3: Bromo Group (-Br) Risk of Debromination Molecule->Br Demands Chemoselectivity COOH C1: Acetic Acid (-CH2COOH) Acidic Proton Sink Molecule->COOH Consumes Nucleophiles

Electronic and steric topography dictating cyano group reactivity.

Chemoselective Reduction to Primary Amines

Converting the cyano group to a primary amine (aminomethylation) is a frequent requirement for generating basic centers in pharmacophores. The primary challenge here is chemoselectivity : reducing the -C≡N triple bond without triggering the oxidative addition and subsequent cleavage of the C3-Bromo bond.

As supported by broader reviews on 1, standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly contraindicated, as it will rapidly hydrodebrominate the molecule. Similarly, Lithium Aluminum Hydride (LiAlH₄) lacks the necessary functional group tolerance and will concurrently reduce the carboxylic acid to an alcohol.

The optimal, field-proven solution is the use of Nickel Boride (Ni₂B) , generated in situ from nickel(II) chloride and sodium borohydride. As demonstrated by2, this reagent system offers a resilient, highly chemoselective protocol for nitrile reduction that leaves aryl halogens completely intact.

Quantitative Comparison of Reduction Reagents
Reagent SystemCyano Reduction YieldAryl Bromide Cleavage RiskCarboxylic Acid ToleranceOverall Recommendation
Pd/C, H₂ (atm) High (>90%)High (Undesired)YesNot Recommended
LiAlH₄ High (>85%)Low (<5%)No (Reduces to alcohol)Not Recommended
BH₃·THF Moderate (60-70%)Low (<5%)No (Reduces to alcohol)Poor
NiCl₂ / NaBH₄ High (80-90%)Low (<5%)ModerateHighly Recommended
DIBAL-H (1 eq) Moderate (to Imine)Low (<5%)No Context Dependent
Protocol 1: Self-Validating Nickel Boride Reduction

Causality Note: To prevent the carboxylic acid from quenching the NaBH₄ and to simplify purification, the protocol begins with a transient esterification. Furthermore, Di-tert-butyl dicarbonate (Boc₂O) is added directly to the reduction mixture. This traps the highly reactive nascent primary amine as a stable tert-butyl carbamate, preventing it from attacking unreacted imine intermediates—a side reaction that otherwise generates undesired secondary amine dimers.

Step-by-Step Methodology:

  • Protection: Dissolve 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (1.0 equiv) in anhydrous methanol. Add a catalytic amount of H₂SO₄ and reflux for 4 hours to form the methyl ester. Remove solvent in vacuo.

  • Setup: Dissolve the crude ester in methanol (0.1 M) and cool to 0 °C in an ice bath. Add Boc₂O (2.0 equiv) and NiCl₂·6H₂O (0.1 equiv).

  • Reduction: Slowly add NaBH₄ (7.0 equiv) in small portions over 30 minutes. Caution: Vigorous hydrogen evolution and black precipitate (Ni₂B) formation will occur.

  • Reaction & IPC (In-Process Control): Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation Check: Withdraw a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the Boc-protected amine mass [M+Na]⁺ indicates successful conversion. Crucially, verify the isotopic distribution of the product mass to confirm the bromine atom is still present; a mass shift of -79 Da indicates failed chemoselectivity.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Filter the mixture through a pad of Celite to remove the black nickel residues. Extract the filtrate with Ethyl Acetate (3x).

  • Deprotection (Optional): If the free amino acid is required, subject the isolated product to LiOH in THF/H₂O to saponify the ester, followed by TFA in DCM to remove the Boc group.

G Start Substrate: 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid Step1 Step 1: Esterification MeOH, H2SO4 (cat.) Start->Step1 Protect COOH Step2 Step 2: Reduction NiCl2·6H2O, NaBH4, MeOH Step1->Step2 Chemoselective Reduction Step3 Step 3: Saponification LiOH, THF/H2O Step2->Step3 Deprotect Ester Product Product: Primary Amine Derivative Step3->Product Isolate Amine

Step-by-step workflow for the chemoselective reduction of the cyano group.

[3+2] Cycloaddition for Tetrazole Synthesis

Tetrazoles are premier bioisosteres for carboxylic acids, offering similar pKa values but enhanced lipophilicity and metabolic stability. Converting the C5-cyano group into a 1H-tetrazole involves a[3+2] cycloaddition with an azide source.

Because the para-methoxy group donates electron density into the ring, it deactivates the nitrile carbon. Thermal activation alone with sodium azide is often sluggish or requires dangerously high temperatures. According to mechanistic studies by3, the rate-limiting step in this transformation is the activation of the nitrile.

Causality Note: To overcome the methoxy-induced deactivation, a Lewis acid catalyst such as Zinc Bromide (ZnBr₂) must be employed. ZnBr₂ coordinates directly to the nitrile nitrogen, significantly lowering the LUMO energy of the cyano group. This facilitates the nucleophilic attack by the azide ion. ZnBr₂ is specifically chosen over harsher Lewis acids (like AlCl₃) because it is highly water-tolerant and does not coordinate as aggressively to the methoxy oxygen or the carboxylic acid, preserving the catalytic cycle directed at the cyano nitrogen.

Protocol 2: Self-Validating Lewis Acid-Catalyzed Tetrazole Formation

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure vial, combine 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (1.0 equiv), Sodium Azide (NaN₃, 3.0 equiv), and Zinc Bromide (ZnBr₂, 1.0 equiv).

  • Solvent: Add a mixture of water and isopropanol (1:1, 0.2 M). The aqueous environment ensures the solubility of the azide salts while mitigating the explosive risks associated with anhydrous azide handling.

  • Reaction: Seal the vial and heat to 120 °C for 16 hours behind a blast shield.

  • IPC (In-Process Control): Monitor via TLC (DCM:MeOH 9:1 with 1% AcOH). Self-Validation Check: The highly polar tetrazole product will remain near the baseline compared to the faster-eluting nitrile starting material. Confirm product formation via IR spectroscopy of a dried aliquot; the sharp -C≡N stretch at ~2220 cm⁻¹ must completely disappear.

  • Workup: Cool the reaction to room temperature. Add 3 M HCl to adjust the pH to 1.0. This breaks the zinc-tetrazole complex and protonates the product, causing the bis-acidic compound (bearing both the acetic acid and tetrazole moieties) to precipitate as a white solid. Filter and wash with cold water.

Controlled Hydrolysis to Amides

If the synthetic goal is to convert the cyano group to a primary amide, hydrolysis must be carefully controlled to prevent over-hydrolysis to the carboxylic acid. Given the presence of the bromo and methoxy groups, harsh basic conditions at elevated temperatures might lead to unwanted side reactions.

The Radziszewski reaction provides a mild, chemoselective route to the primary amide. By utilizing Hydrogen Peroxide (H₂O₂) in an alkaline medium (e.g., K₂CO₃ in DMSO), the hydroperoxide anion (HOO⁻) attacks the nitrile carbon. The resulting peroxyimidate intermediate rapidly collapses into the primary amide and oxygen gas. The mild basicity of K₂CO₃ ensures the acetic acid moiety remains soluble as a carboxylate without promoting nucleophilic aromatic substitution of the C3-bromo group.

References

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron.
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • Flegeau, E. F., et al. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utility of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid in Medicinal Chemistry

Executive Summary In modern drug discovery, the design of highly selective targeted therapies often relies on densely functionalized aromatic scaffolds. 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (CAS: 1805528-68-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of highly selective targeted therapies often relies on densely functionalized aromatic scaffolds. 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (CAS: 1805528-68-0) is a privileged, multi-functional building block that offers exceptional synthetic versatility. Featuring an orthogonal array of reactive handles—a C3-bromide, a C5-nitrile, a C2-methoxy group, and a C1-aliphatic carboxylic acid—this scaffold allows medicinal chemists to rapidly generate diverse libraries of complex pharmacophores. Derivatives of this structural class have been extensively utilized in the development of highly isoform-selective voltage-gated sodium channel (NaV1.7) inhibitors for pain management[1].

This application note details the mechanistic rationale and provides field-proven, self-validating protocols for the orthogonal functionalization of this critical intermediate.

Mechanistic Rationale & Synthetic Versatility

The true value of this scaffold lies in the ability to selectively manipulate one functional group without necessitating the protection of the others. Understanding the causality behind the reagent selection is critical for optimizing these transformations.

C3-Arylation: Overcoming Steric and Electronic Hurdles

The C3-bromide is situated ortho to an electron-donating methoxy group, which increases the electron density of the ring and can slow down the oxidative addition step in palladium-catalyzed cross-couplings. Standard catalysts like Pd(PPh3​)4​ often suffer from rapid deactivation or fail to overcome the steric bulk. By employing a bidentate ligand complex such as Pd(dppf)Cl2​ , the palladium center is forced into a cis-coordination geometry. This accelerates the reductive elimination step while the bulky ferrocene backbone stabilizes the catalytically active Pd(0) species against aggregation into palladium black[2].

C1-Amidation: The 7-Aza Effect

The aliphatic acetic acid moiety is relatively unhindered, but coupling it to poorly nucleophilic anilines or sterically encumbered amines requires robust activation. HATU is selected over traditional carbodiimides (EDC/DIC) or HBTU because of the "7-aza effect." During activation, HATU generates a 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The pyridine nitrogen atom of the HOAt leaving group provides anchimeric assistance, stabilizing the incoming amine nucleophile through a hydrogen-bonded, 7-membered cyclic transition state, thereby drastically accelerating aminolysis and preventing off-target side reactions[3].

C5-Tetrazole Synthesis: Safe Nitrile Bioisosterism

The C5-cyano group serves as an ideal precursor for a 1H-tetrazole, a classic bioisostere for carboxylic acids that improves metabolic stability and target binding. The Demko-Sharpless protocol is the method of choice here. Instead of using highly toxic and explosive tin azides, this method utilizes ZnBr2​ as a Lewis acid to coordinate and activate the nitrile carbon. This lowers the activation energy for the[3+2] cycloaddition of the azide ion ( N3−​ ) in a safe, aqueous environment[4].

Orthogonal Diversification Strategy

G Core 2-(3-Bromo-5-cyano- 2-methoxyphenyl)acetic acid (CAS: 1805528-68-0) Br_Div C3-Bromo Diversification (Pd-Catalyzed Suzuki) Core->Br_Div Pd(dppf)Cl2, Base CN_Div C5-Cyano Diversification (Demko-Sharpless [3+2]) Core->CN_Div NaN3, ZnBr2 COOH_Div C1-Acetic Acid Amidation (HATU/DIPEA Coupling) Core->COOH_Div Amine, HATU Lead1 Biaryl/Heteroaryl Derivatives Br_Div->Lead1 Lead2 Tetrazole Bioisosteres (Target Binding) CN_Div->Lead2 Lead3 Targeted Amides (e.g., Ion Channel Blockers) COOH_Div->Lead3

Orthogonal diversification strategy for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid.

Self-Validating Experimental Protocols

Protocol 1: C3-Arylation via Suzuki-Miyaura Coupling

Critical Insight: Because the starting material contains a free carboxylic acid, it will immediately consume one equivalent of base. You must use 3.0 equivalents of base to ensure the transmetalation step is not starved of the basic environment required to form the reactive boronate complex.

  • Setup: In a microwave vial, combine 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (1.0 eq), the desired aryl boronic acid (1.2 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.2 M). Purge the vial with N2​ for 5 minutes.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. Validation Check: The starting material exhibits a distinct 1:1 isotopic doublet corresponding to the 79Br/81Br isotopes. Successful coupling is confirmed by the complete disappearance of this isotopic pattern and a mass shift corresponding to the added aryl group.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylic acid), extract with EtOAc, dry over Na2​SO4​ , and purify via reverse-phase chromatography.

Protocol 2: C1-Amidation via HATU

Critical Insight: Order of addition is paramount. If the amine is added simultaneously with HATU and the acid, the amine can nucleophilically attack HATU directly, forming a dead-end guanidinium byproduct.

  • Pre-Activation: Dissolve the scaffold (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) in one portion.

  • Active Ester Formation: Stir at room temperature for 15 minutes. Validation Check: A color change to pale yellow indicates the formation of the HOAt active ester.

  • Coupling: Add the target amine (1.2 eq) dropwise. Stir for 4 hours at room temperature.

  • Self-Validation (IPC): Monitor by TLC (DCM:MeOH 9:1). The highly polar, streaky baseline spot of the carboxylic acid will be replaced by a higher Rf​ , tightly resolved amide spot.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove DMF and the tetramethylurea byproduct generated by HATU.

Protocol 3: C5-Tetrazole Synthesis via Demko-Sharpless Cycloaddition
  • Setup: In a heavy-walled pressure vial, suspend the scaffold (1.0 eq), NaN3​ (3.0 eq), and ZnBr2​ (1.0 eq) in a mixture of H2​O and Isopropanol (1:1, 0.5 M).

  • Reaction: Seal tightly and heat to 105 °C for 24 hours behind a blast shield.

  • Self-Validation (IPC): Analyze via FT-IR. Validation Check: The sharp, distinct nitrile stretching frequency at ∼2230 cm−1 will completely disappear, replaced by broad N-H tetrazole stretches around 2800−3100 cm−1 .

  • Workup: Cool to room temperature. Carefully acidify to pH 2 with 1M HCl to break the zinc-tetrazole complex. Filter the resulting precipitate and wash with cold water to yield the pure tetrazole derivative.

Quantitative Data & Validation Summary

TransformationReagents & CatalystTemp / TimeExpected YieldIPC / Analytical Validation
C3-Arylation Ar-B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 90 °C / 12 h75–85%LC-MS: [M+H]+ shift; Loss of 1:1 Br isotopic doublet.
C1-Amidation R-NH2​ , HATU, DIPEA25 °C / 4 h85–95%TLC: Disappearance of polar acid spot; LC-MS: [M+H]+ shift.
C5-Tetrazole NaN3​ , ZnBr2​ 105 °C / 24 h70–80%IR: Loss of sharp -CN stretch ( ∼2230 cm−1 ); LC-MS: +43 Da shift.

References

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities ACS Publications[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Royal Society of Chemistry (RSC)[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry[Link]

  • pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands ACS Omega[Link]

Sources

Application

Application Note: Divergent Synthesis of Novel Heterocycles from 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The compound 2-(3-Bromo-5-cyano-2-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The compound 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid is a highly versatile, polyfunctional building block primed for the divergent synthesis of privileged heterocyclic scaffolds, specifically oxindoles (indolin-2-ones) and benzofuran-2(3H)-ones . Its synthetic utility stems from the orthogonal reactivity of its four distinct functional groups:

  • C1-Acetic Acid: Acts as an intramolecular electrophilic trap for adjacent nucleophiles, facilitating 5-exo-trig cyclizations.

  • C2-Methoxy: Serves as a latent nucleophile (upon demethylation) or a leaving group. Crucially, it is activated for Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing para-cyano group [1].

  • C3-Bromo: Provides a sterically hindered but electronically neutral handle for late-stage transition-metal-catalyzed cross-coupling [2].

  • C5-Cyano: Directs SNAr regioselectivity and offers a vector for further derivatization (e.g., to amidines or tetrazoles).

The Chemoselectivity Challenge

A common pitfall in functionalizing multi-halogenated or pseudo-halogenated arenes is competitive reactivity. If one were to attempt a Buchwald-Hartwig amination to install an amine at C2 (after converting the methoxy to a triflate), the palladium catalyst would indiscriminately insert into the C3-bromide, leading to complex mixtures.

To bypass this, we exploit electronic control via SNAr . Because the C5-cyano group strongly stabilizes the intermediate Meisenheimer complex at the para position, the C2-methoxy group can be directly displaced by primary amines [3]. The meta-positioned C3-bromide remains entirely inert under these SNAr conditions, preserving it for downstream Suzuki-Miyaura coupling.

Chemoselectivity SM Starting Material (C2-OMe, C3-Br, C5-CN) SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr R-NH2 Electronic Control Pd Pd-Catalyzed Amination SM->Pd Pd(0), Ligand Steric/Halide Control Success Selective C2-Amination (Activated by p-CN) SNAr->Success Fail Competitive C3-Br Insertion (Mixtures) Pd->Fail

Chemoselectivity rationale: SNAr prevents competitive Pd-insertion at the C3-bromide.

Synthetic Divergence Strategy

By altering the initial reagent, the linear precursor can be forced down two distinct cyclization pathways.

  • Pathway A (Oxindoles): Direct SNAr with a primary amine yields a secondary aniline intermediate, which spontaneously undergoes intramolecular amidation at elevated temperatures to form the oxindole core.

  • Pathway B (Benzofuranones): Lewis acid-mediated demethylation using BBr3 unmasks a C2-phenol. The proximity of the C1-acetic acid drives rapid lactonization to form the benzofuranone core.

G cluster_A Pathway A: Oxindole Synthesis cluster_B Pathway B: Benzofuranone Synthesis SM 2-(3-Bromo-5-cyano- 2-methoxyphenyl)acetic acid IntA SNAr Intermediate (C2-Amine) SM->IntA R-NH2, DMSO, 130°C (SNAr) IntB Demethylated Intermediate (C2-Phenol) SM->IntB BBr3, DCM, -78°C (Demethylation) ProdA 1-Alkyl-7-bromo-5-cyano- indolin-2-one IntA->ProdA Spontaneous Cyclization (-H2O) ProdB 7-Bromo-5-cyano- benzofuran-2(3H)-one IntB->ProdB Acid Catalysis (Lactonization)

Divergent synthesis of oxindoles and benzofuranones from a bifunctional precursor.

Quantitative Data & Optimization

Table 1: Optimization of the SNAr-Cyclization Cascade (Pathway A)

Reaction Conditions: 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (1.0 eq), Methylamine hydrochloride (3.0 eq), Base, Solvent (0.2 M), Sealed Tube.

EntrySolventTemp (°C)Base (Equiv)Yield (%)Observation
1DMF100DIPEA (3.0)15Incomplete SNAr conversion.
2DMSO100DIPEA (3.0)45Uncyclized intermediate isolated.
3DMSO130DIPEA (4.0)88 Clean cascade to 1-methyl oxindole.
4NMP130DIPEA (4.0)82Comparable to DMSO; harder to remove.
Table 2: Scope of Late-Stage Suzuki Coupling at C7

Reaction Conditions: 7-Bromo-heterocycle (1.0 eq), Boronic acid (1.5 eq), Catalyst (5 mol%), Base (2.0 eq), Dioxane/H2O (4:1), 90 °C, 12-18 h.

EntryBoronic AcidCatalyst SystemYield (%)
1Phenylboronic acidPd(dppf)Cl2 / K2CO392
24-Methoxyphenylboronic acidPd(dppf)Cl2 / K2CO389
32-Pyridylboronic acidPd2(dba)3 / XPhos / K3PO476
43-Thiopheneboronic acidPd(dppf)Cl2 / K2CO385

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-5-cyano-1-methylindolin-2-one (Cascade SNAr/Amidation)

Self-Validation Checkpoint: The reaction must be run in a sealed pressure vessel due to the volatility of methylamine at 130 °C. The loss of the methoxy peak (~3.8 ppm) in 1H NMR confirms SNAr completion.

  • Preparation: To a 20 mL microwave vial or heavy-walled pressure tube, add 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (1.0 mmol, 270 mg) and methylamine hydrochloride (3.0 mmol, 202 mg).

  • Solvent & Base: Suspend the solids in anhydrous DMSO (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 0.70 mL).

  • Reaction: Seal the vessel with a Teflon cap. Heat the mixture in an oil bath at 130 °C for 16 hours. The solution will turn deep yellow/orange as the Meisenheimer complex forms and resolves.

  • Workup: Cool the vessel to room temperature. Carefully unseal and pour the mixture into ice-cold 1M HCl (25 mL) to precipitate the product and remove DMSO/DIPEA.

  • Isolation: Filter the resulting precipitate, wash with cold water (3 x 10 mL), and dry under high vacuum. Purify via flash chromatography (Silica, 20-50% EtOAc in Hexanes) to yield the oxindole as a pale solid.

Protocol B: Synthesis of 7-Bromo-5-cyanobenzofuran-2(3H)-one (Demethylative Lactonization)

Self-Validation Checkpoint: BBr3 is highly moisture sensitive. Fuming during addition indicates active reagent. The formation of the lactone is confirmed by a sharp IR stretch at ~1800 cm-1 (characteristic of 5-membered lactones).

  • Preparation: Flame-dry a 50 mL round-bottom flask. Add 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (1.0 mmol, 270 mg) and purge with Argon.

  • Solvent: Dissolve the starting material in anhydrous Dichloromethane (DCM) (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Demethylation: Dropwise, add Boron tribromide (BBr3, 1.0 M in DCM, 3.0 mL, 3.0 mmol). Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Cyclization: Cool the flask to 0 °C and carefully quench by dropwise addition of saturated aqueous NaHCO3 (15 mL). Note: The basic quench neutralizes HBr and drives the lactonization of any uncyclized intermediate.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol/Water to afford the pure benzofuranone.

Protocol C: Late-Stage Suzuki-Miyaura Coupling at C7

Self-Validation Checkpoint: The C7 position is sterically hindered by the adjacent oxindole/benzofuranone core. Using a bidentate ligand like dppf ensures the palladium center remains active and resists precipitation as Pd black.

  • Preparation: In a Schlenk tube, combine the 7-bromo-heterocycle (0.5 mmol), the desired arylboronic acid (0.75 mmol), and K2CO3 (1.0 mmol, 138 mg).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.025 mmol, 20 mg).

  • Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL). Subject the flask to three freeze-pump-thaw cycles or bubble with Argon for 15 minutes.

  • Reaction: Seal the tube and heat at 90 °C for 12-18 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues.

  • Isolation: Concentrate the filtrate and purify via flash chromatography to isolate the 7-aryl functionalized heterocycle.

References

  • Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL:[Link][1]

  • Total Synthesis of TMC-95A and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link][3]

Sources

Method

Experimental setup for the large-scale synthesis of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

Document Type: Application Note & Experimental Protocol Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Executive Summary The compound 2-(3-Bromo-5-cyano-2-methoxyphenyl)aceti...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary

The compound 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid is a highly functionalized phenylacetic acid derivative, serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Its structure presents a unique synthetic challenge: the precise positioning of a bromo, cyano, methoxy, and acetic acid group on a single benzene ring.

This application note details a robust, highly regioselective, four-step scalable synthesis starting from inexpensive, commercially available 2-methoxyphenylacetic acid. By leveraging steric differentiation during palladium-catalyzed cyanation, this protocol avoids complex protecting group strategies and delivers the target molecule with high overall yield and exceptional purity.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is designed around a self-validating, forward-linear sequence that maximizes regiocontrol through inherent electronic and steric biases of the substrate.

  • Esterification: The carboxylic acid is first protected as a methyl ester. Causality: Free carboxylic acids can poison palladium catalysts and complicate solubility during scale-up. The methyl ester ensures complete solubility in polar aprotic solvents like DMF.

  • Regioselective Dibromination: The methoxy group is a powerful ortho/para directing group. Bromination using N-Bromosuccinimide (NBS) naturally populates the C3 (ortho) and C5 (para) positions. Causality: NBS is selected over elemental Br₂ to avoid the generation of harsh, stoichiometric HBr gas, which can cause unwanted ether cleavage of the methoxy group at scale.

  • Sterically Differentiated Cyanation: The critical step is the selective mono-cyanation of the 3,5-dibromo intermediate. Causality: The C3-bromide is flanked by the bulky methoxy group and the acetate side-chain, creating severe steric hindrance. The C5-bromide is significantly more accessible. Consequently, the bulky Pd(PPh3​)4​ catalyst undergoes oxidative addition exclusively at the C5 position [1]. Furthermore, Zn(CN)2​ is utilized instead of NaCN or KCN. Its low solubility in DMF maintains a low steady-state concentration of dissolved cyanide, preventing the formation of unreactive Pd(II) cyano complexes that notoriously poison the catalyst [2, 3].

  • Mild Hydrolysis: The methyl ester is cleaved using Lithium Hydroxide (LiOH). Causality: LiOH provides a mild, controlled hydrolysis that selectively deprotects the ester without hydrolyzing the sensitive aryl nitrile into an amide or carboxylic acid.

Workflow and Pathway Visualization

Workflow Start 2-Methoxyphenylacetic acid Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Int1 Methyl 2-methoxyphenylacetate Step1->Int1 Step2 Regioselective Dibromination (NBS, DMF, 0 to 25 °C) Int1->Step2 Int2 Methyl 2-(3,5-dibromo-2-methoxyphenyl)acetate Step2->Int2 Step3 Selective Pd-Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 100 °C) Int2->Step3 Int3 Methyl 2-(3-bromo-5-cyano-2-methoxyphenyl)acetate Step3->Int3 Step4 Mild Hydrolysis (LiOH, THF/H2O, then HCl) Int3->Step4 Product 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid Step4->Product

Fig 1. Four-step scalable synthesis workflow for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Selective at C5-Br) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L_2 Intermediate OxAdd->PdII Trans Transmetalation with Zn(CN)2 PdII->Trans PdIICN Ar-Pd(II)(CN)L_2 Intermediate Trans->PdIICN ZnBr2 byproduct RedElim Reductive Elimination PdIICN->RedElim RedElim->Pd0 Regenerated Pd(0) Product C5-Cyano Product RedElim->Product

Fig 2. Catalytic cycle for the regioselective Pd-catalyzed cyanation at the C5 position.

Quantitative Data & Process Metrics

The following metrics were obtained during a 100-gram scale-up campaign. All In-Process Controls (IPCs) were validated using Reverse-Phase HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

StepTransformationKey ReagentsTimeTempIsolated YieldPurity (HPLC)
1 EsterificationMeOH, H2​SO4​ (cat.)4 h65 °C98%>99.0%
2 DibrominationNBS (2.1 eq), DMF12 h25 °C89%97.5%
3 Selective Cyanation Zn(CN)2​ , Pd(PPh3​)4​ 8 h100 °C76%95.0%
4 HydrolysisLiOH, THF/ H2​O 3 h25 °C92%>98.5%
Overall - - - - ~61% >98.5%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-methoxyphenylacetate
  • Charge: To a 2 L round-bottom flask equipped with a reflux condenser, add 2-methoxyphenylacetic acid (100.0 g, 0.60 mol) and anhydrous methanol (800 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (5.0 mL) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4 hours.

  • IPC: Sample the reaction mixture; quench with NaHCO3​ and analyze via HPLC. Proceed when starting material is <1%.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in ethyl acetate (1 L) and wash sequentially with saturated aqueous NaHCO3​ (2 × 300 mL) and brine (300 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate to afford a pale yellow oil.

Step 2: Synthesis of Methyl 2-(3,5-dibromo-2-methoxyphenyl)acetate
  • Charge: Dissolve methyl 2-methoxyphenylacetate (105.0 g, 0.58 mol) in anhydrous DMF (1 L) and cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (217.0 g, 1.22 mol, 2.1 eq) portion-wise over 1 hour to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours in the absence of light.

  • IPC: Confirm complete dibromination via HPLC (monitoring the disappearance of the mono-bromo intermediate).

  • Workup: Pour the reaction mixture into ice water (3 L) with vigorous stirring. The product will precipitate as a white/off-white solid. Filter the solid, wash thoroughly with water (3 × 500 mL) to remove succinimide and DMF, and dry under vacuum at 45 °C to constant weight.

Step 3: Synthesis of Methyl 2-(3-bromo-5-cyano-2-methoxyphenyl)acetate

Safety Note: This step utilizes highly toxic cyanides. Perform entirely within a certified fume hood and maintain a cyanide spill/antidote kit on standby.

  • Charge: In an oven-dried 2 L Schlenk flask, combine methyl 2-(3,5-dibromo-2-methoxyphenyl)acetate (150.0 g, 0.44 mol) and Zinc Cyanide ( Zn(CN)2​ ) (31.0 g, 0.26 mol, 0.6 eq).

  • Degassing: Add anhydrous, deoxygenated DMF (1.2 L). Sparge the solution with argon for 30 minutes.

  • Catalyst Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (25.4 g, 0.022 mol, 5 mol%).

  • Reaction: Heat the mixture to 100 °C for 8 hours.

  • IPC: Monitor via HPLC. The reaction is complete when the dibromo starting material is <2%. Prolonged heating may lead to unwanted bis-cyanation [4].

  • Workup: Cool to room temperature. Quench the reaction by adding a 10% aqueous solution of sodium hypochlorite (bleach, 200 mL) strictly to the aqueous waste stream to neutralize residual cyanide. Extract the main organic mixture with Ethyl Acetate (3 × 500 mL). Wash the combined organics with 5% aqueous NH4​OH (to remove zinc salts), followed by brine. Dry, concentrate, and purify via short-path silica gel plug (Hexanes:EtOAc 8:2) to yield the product.

Step 4: Synthesis of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
  • Charge: Dissolve methyl 2-(3-bromo-5-cyano-2-methoxyphenyl)acetate (95.0 g, 0.33 mol) in a mixture of THF (500 mL) and Water (500 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (27.7 g, 0.66 mol, 2.0 eq) in one portion.

  • Reaction: Stir vigorously at room temperature (25 °C) for 3 hours.

  • IPC: TLC (Hexanes:EtOAc 7:3) or HPLC to confirm complete consumption of the ester.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (200 mL) and wash with diethyl ether (200 mL) to remove neutral impurities. Cool the aqueous layer to 0 °C and acidify dropwise with 2M HCl until pH ~2 is reached.

  • Isolation: The target compound precipitates as a crystalline solid. Filter, wash with cold water, and dry under high vacuum at 50 °C to yield the final API intermediate, 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid .

References

  • Tschaen, D. M., Desmond, R., King, A. O., Fortin, M. C., Pipik, B., King, S., & Verhoeven, T. R. (1994). An improved procedure for aromatic cyanation. Synthetic Communications, 24(6), 887-890. URL:[Link]

  • Cohen, D. T., & Buchwald, S. L. (2004). An Investigation into Causes and Effects of High Cyanide Levels in the Palladium-Catalyzed Cyanation Reaction. Organic Letters, 6(17), 2837-2840. URL:[Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Improving palladium-catalyzed cyanation of aryl halides: Development of a state-of-the-art methodology using potassium hexacyanoferrate(II) as cyanating agent. Journal of Organometallic Chemistry, 689(24), 4576-4583. URL:[Link]

  • Buono, F. G., Chidambaram, R., Mueller, R. H., & Waltermire, R. E. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 7(4), 693-696. URL:[Link]

Application

Step-by-step guide to the functionalization of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

Application Note: Orthogonal Functionalization Strategies for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid in Drug Discovery Strategic Overview & Reactivity Profiling The compound 2-(3-Bromo-5-cyano-2-methoxyphenyl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization Strategies for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid in Drug Discovery

Strategic Overview & Reactivity Profiling

The compound 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid is a highly versatile, multi-functional building block frequently utilized in the synthesis of complex pharmaceutical libraries[1]. The architectural value of this molecule lies in its three distinct functional handles:

  • Aliphatic Carboxylic Acid: Primed for amidation or esterification.

  • Aryl Bromide: Primed for transition-metal-catalyzed cross-coupling.

  • Benzonitrile Moiety: Generally stable under mild coupling conditions, allowing it to be retained for late-stage transformations (e.g., reduction to a primary amine or hydrolysis).

The Causality of Sequence: To prevent the free carboxylic acid from coordinating with the palladium catalyst or neutralizing the inorganic base required for cross-coupling, the sequence of functionalization must be strictly ordered. The carboxylic acid must be derivatized first (Phase 1), followed by the functionalization of the aryl bromide (Phase 2).

Pathway Design

G SM Starting Material 2-(3-Bromo-5-cyano- 2-methoxyphenyl)acetic acid HATU Phase 1: Amide Coupling HATU, DIPEA, R-NH2 SM->HATU Intermediate Intermediate Aryl Bromide Amide HATU->Intermediate Suzuki Phase 2: Suzuki-Miyaura Pd2(dba)3, SPhos, R'-B(OH)2 Intermediate->Suzuki Product Final Scaffold Biaryl Amide Derivative Suzuki->Product

Figure 1: Orthogonal functionalization workflow for the target building block.

Phase 1 Methodology: HATU-Mediated Amide Coupling

Mechanistic Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over standard carbodiimides (like EDC) due to the neighboring group effect of the nitrogen atom in its 7-azabenzotriazole ring[2]. This accelerates the formation of the active ester and drives the reaction to completion rapidly, which is critical when coupling sterically hindered or electron-deficient amines[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile.

Self-Validating Protocol:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). In-process control: The solution will typically transition to a pale yellow color, indicating the formation of the active O-(7-azabenzotriazol-1-yl) ester. Stir at room temperature for 15 minutes.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise.

  • Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. The mass of the starting material ( [M−H]− ) should disappear within 1–2 hours, replaced by the product mass ( [M+H]+ ).

  • Workup: Quench the reaction by pouring it into a saturated aqueous solution of NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 2 Methodology: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The aryl bromide is sterically hindered by the ortho-methoxy group. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often fail or require harsh conditions for such substrates. Therefore, a highly active catalytic system utilizing Pd2​(dba)3​ paired with a bulky, electron-rich biaryl phosphine ligand like SPhos is required to facilitate oxidative addition and reductive elimination around the steric bulk[4].

Self-Validating Protocol:

  • Reagent Loading: To a Schlenk tube or microwave vial, add the brominated amide intermediate from Phase 1 (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd), SPhos ligand (0.08 equiv), and anhydrous K3​PO4​ (3.0 equiv)[4][5].

  • Atmospheric Control (Critical): Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) complexes are highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation (formation of palladium black).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) via syringe to achieve a 0.1 M concentration of the aryl bromide. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the mixture to 90 °C in an oil bath or heating block. In-process control: The reaction mixture should become a dark, homogeneous solution. Monitor via LC-MS or TLC after 4 hours.

  • Workup: Once the aryl bromide is consumed, cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium particulates. Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography.

Process Metrics & Quantitative Data Summary

To ensure reproducibility across different laboratory settings, the following table standardizes the stoichiometric ratios, expected reaction times, and isolation metrics for the described pathways.

ParameterPhase 1: Amide CouplingPhase 2: Suzuki-Miyaura Coupling
Limiting Reagent Acetic Acid Derivative (1.0 eq)Aryl Bromide Intermediate (1.0 eq)
Coupling Partner Amine (1.1 eq)Arylboronic Acid (1.5 eq)
Catalyst / Activator HATU (1.2 eq) Pd2​(dba)3​ (0.02 eq) + SPhos (0.08 eq)
Base DIPEA (3.0 eq) K3​PO4​ (3.0 eq)
Solvent System Anhydrous DMF (0.2 M)1,4-Dioxane / H2​O [4:1] (0.1 M)
Temperature 20–25 °C (Room Temp)90 °C
Typical Reaction Time 1–2 Hours4–12 Hours
Expected Yield Range 85% – 95%70% – 85%

References

  • Title: 220801-66-1|Methyl 2-(5-bromo-2-hydroxyphenyl)acetate - BLDpharm (Related Building Blocks)
  • Source: nih.
  • Source: acs.
  • Source: highfine.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

Welcome to the Technical Support Center. This portal is designed for researchers, chemists, and drug development professionals dealing with the isolation and purification of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, chemists, and drug development professionals dealing with the isolation and purification of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid .

Because this molecule possesses multiple reactive and polar functional groups—a carboxylic acid, a cyano group, a methoxy ether, and an aryl bromide—it presents unique chromatographic and crystallization challenges. Below, our Application Scientists break down the causality behind these issues and provide field-proven, self-validating protocols to ensure high-purity API intermediates.

Part 1: Chemical Profile & Quantitative Data

Understanding the physicochemical properties of your target molecule is the first step in designing an orthogonal purification strategy.

Table 1: Physicochemical Properties & Purification Impact

Property / ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Formula C10H8BrNO3Contains multiple functional groups requiring orthogonal (multi-mode) purification.
Molecular Weight 270.08 g/mol Easily detectable via LC-MS (ESI negative mode is optimal for the carboxylic acid).
Estimated pKa ~4.0 - 4.5Requires acidic modifiers (pH < 3) in chromatography to prevent ionization and streaking.
Solubility Profile Soluble in EtOAc, MeOH; Insoluble in HexanesProne to "oiling out" during isolation; ideal for binary solvent/anti-solvent crystallization.
UV Absorbance Strong at 220 nm, 254 nmExcellent for UV-guided fraction collection during Preparative HPLC.

Part 2: Troubleshooting Guides & FAQs

Q1: My bromination reaction yielded multiple regioisomers. Normal-phase silica isn't separating them. What is the best approach?

The Causality (Expertise): Electrophilic aromatic bromination (e.g., using NBS) of the 5-cyano-2-methoxyphenylacetic acid precursor is heavily directed by the strongly electron-donating methoxy group at position 2[1],[2]. While position 3 is favored due to less steric hindrance compared to position 6 (which is sandwiched between the methoxy and the bulky acetic acid moiety), trace amounts of 6-bromo and 4-bromo isomers frequently form. Because these regioisomers share identical functional groups and nearly identical dipole moments, their retention factors ( Rf​ ) on normal-phase silica are practically indistinguishable.

The Solution (Experience): Transition to Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. RP-HPLC resolves these isomers based on minute differences in their hydrophobic surface area and 3D conformation rather than bulk polarity.

Self-Validating Protocol: RP-HPLC Separation

  • Preparation: Dissolve the crude isomer mixture in a 1:1 mixture of Water/Acetonitrile (ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter).

  • Column Setup: Utilize a C18 Preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Note: The TFA lowers the pH to ~2, fully protonating the carboxylic acid. This prevents the formation of polar carboxylate salts that would elute in the void volume[3].

  • Gradient: Run a shallow gradient from 20% B to 60% B over 25 minutes. Shallow gradients maximize the resolution ( α ) between closely eluting regioisomers.

  • Detection & Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect the major peak.

  • Validation: Analyze the collected fractions via analytical LC-MS before pooling. Lyophilize the pooled fractions to remove water, acetonitrile, and the volatile TFA without hydrolyzing the sensitive cyano group.

Q2: Why does my product streak heavily on silica gel during column chromatography, and how can I resolve this?

The Causality: The target molecule contains a free carboxylic acid group. Carboxylic acids interact strongly with the polar silanol (Si-OH) groups on the silica gel stationary phase through intense hydrogen bonding. This leads to non-linear adsorption isotherms, causing severe band tailing (streaking), poor resolution, and low isolated yields.

The Solution: Acidify the mobile phase. Adding a volatile organic acid suppresses the ionization of the carboxylic acid and protonates the active silanol sites on the silica, keeping your target compound in a neutral, tightly banded state[4].

Self-Validating Protocol: Acidified Silica Gel Chromatography

  • Solvent System: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., 3:1 to 1:1 v/v, depending on TLC optimization).

  • Modifier Addition: Add exactly 1% (v/v) glacial acetic acid to the mobile phase mixture.

  • Equilibration: Slurry-pack and pre-equilibrate the silica column with at least 3 column volumes (CV) of this acidified mobile phase.

  • Loading: Load the crude sample dissolved in a minimal amount of Dichloromethane (DCM).

  • Elution: Elute the column. The target compound will elute as a sharp, concentrated band.

  • Validation: Spot fractions on TLC. Co-evaporate the pure fractions with toluene on a rotary evaporator to azeotropically remove any residual acetic acid.

Q3: How do I remove non-acidic impurities (like unreacted NBS or neutral byproducts) before chromatography?

The Causality: 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid is an organic acid with a pKa of ~4.5. It can be reversibly converted into a highly water-soluble sodium carboxylate salt under mildly basic conditions, while neutral organic impurities remain entirely un-ionized[4],[5].

Self-Validating Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (50 mL/g of crude).

  • Basic Extraction: Wash the organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (3 x 25 mL). The target compound moves to the aqueous layer as the sodium salt.

  • Separation: Separate the layers. Discard the organic layer (which now contains the neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath. Carefully acidify to pH 2 using 1M HCl. The target acid will precipitate or form a cloudy suspension.

  • Recovery: Extract the acidified aqueous layer with fresh Ethyl Acetate (3 x 30 mL).

  • Validation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. A rapid TLC check should confirm the complete absence of high- Rf​ neutral impurities.

Q4: The purified compound is "oiling out" instead of crystallizing. How can I obtain a solid powder?

The Causality: This molecule has a complex amphiphilic nature. It is highly soluble in polar solvents but completely insoluble in non-polar solvents. If a single solvent is used, the compound often reaches supersaturation and phase-separates as a liquid (an oil) rather than forming a stable crystal lattice, especially if trace impurities depress the melting point[5].

Self-Validating Protocol: Binary Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the oily residue in a minimum amount of boiling Ethyl Acetate (Solvent).

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add Heptane (Anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add 1-2 drops of hot Ethyl Acetate just until the cloudiness disappears, yielding a saturated solution at the boiling point.

  • Nucleation: Remove from heat. Allow the flask to cool very slowly to room temperature without agitation.

  • Validation: Once pristine crystals form, cool the flask in an ice bath for 30 minutes to maximize yield. Filter via a Büchner funnel, wash with ice-cold heptane, and dry under high vacuum.

Part 3: Purification Workflow Visualization

Below is the logical decision tree for isolating pure 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture AcidBase Acid-Base Extraction (Removes neutral impurities) Crude->AcidBase CheckIsomers Regioisomers Present? (Check via LC-MS/NMR) AcidBase->CheckIsomers PrepHPLC Prep-HPLC (C18) (0.1% TFA in H2O/MeCN) CheckIsomers->PrepHPLC Yes (4-Br or 6-Br) Silica Silica Gel Chromatography (Hexane/EtOAc + 1% AcOH) CheckIsomers->Silica No Recryst Recrystallization (EtOAc / Heptane) PrepHPLC->Recryst Silica->Recryst Pure Pure 2-(3-Bromo-5-cyano- 2-methoxyphenyl)acetic acid Recryst->Pure

Caption: Logical workflow for the orthogonal purification of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid.

References

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Chemical Reviews - ACS Publications URL:[Link]

  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites Journal of Experimental Botany - Oxford Academic URL:[Link]

Sources

Optimization

Side reactions to avoid during the synthesis of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical challenges encountered during the synthesis of 2-(3-Bromo-5-cyano-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical challenges encountered during the synthesis of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid .

This highly functionalized phenylacetic acid derivative requires precise chemoselectivity. The synthetic route involves electrophilic aromatic substitution, radical benzylic halogenation, nucleophilic substitution, and a highly sensitive selective hydrolysis. Below, you will find causality-driven explanations, self-validating protocols, and mitigation strategies for the most common side reactions.

Synthetic Workflow Overview

To establish a baseline for troubleshooting, the standard four-step synthetic route from 4-methoxy-3-methylbenzonitrile is mapped below.

Workflow A 4-Methoxy-3-methyl- benzonitrile B 5-Bromo-4-methoxy- 3-methylbenzonitrile A->B Electrophilic Bromination C 3-Bromo-5-cyano- 2-methoxybenzyl bromide B->C Wohl-Ziegler Bromination D 2-(3-Bromo-5-cyano- 2-methoxyphenyl)acetonitrile C->D Cyanation (NaCN) E 2-(3-Bromo-5-cyano- 2-methoxyphenyl)acetic acid (Target) D->E Selective Hydrolysis

Fig 1. Four-step synthetic workflow for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid.

FAQ 1: Regioselectivity in Electrophilic Aromatic Bromination

Q: How do I prevent the formation of incorrect regioisomers or dibrominated byproducts during the initial ring bromination of 4-methoxy-3-methylbenzonitrile?

Causality: The methoxy group at position 4 is strongly electron-donating, directing electrophilic attack to the ortho positions (positions 3 and 5). Because position 3 is sterically hindered by the existing methyl group, bromination cleanly occurs at position 5. However, if the reaction temperature exceeds 20°C or if excess bromine is used, the system can force displacement of the methyl group or lead to destructive polybromination.

Self-Validating Protocol:

  • Dissolve 4-methoxy-3-methylbenzonitrile in glacial acetic acid (0.5 M concentration).

  • Cool the reactor strictly to 0–5°C using an ice-water bath.

  • Add exactly 1.02 equivalents of Br₂ dropwise over 1 hour to prevent localized concentration spikes.

  • Stir for 2 hours, then quench with 10% aqueous sodium bisulfite to neutralize unreacted bromine. Validation: ¹H NMR of the isolated product must show the disappearance of one aromatic proton, leaving two singlets in the aromatic region, confirming para-relationship of the remaining protons.

FAQ 2: Controlling the Wohl-Ziegler Benzylic Bromination

Q: During the Wohl-Ziegler bromination with NBS, I am detecting significant amounts of the benzal bromide (-CHBr₂) byproduct. How can I control mono-bromination?

Causality: Radical benzylic bromination is highly sensitive to the steady-state concentration of the bromine radical. A high radical flux leads to over-bromination (dibromination) at the benzylic position[1]. The traditional use of thermal initiators like AIBN often causes uncontrollable radical spikes. Modern continuous-flow or photochemical methods maintain a low, constant concentration of Br₂, allowing the mono-bromination to outcompete dibromination[2].

Self-Validating Protocol:

  • Replace thermal AIBN with photochemical initiation (e.g., 400 nm LED light)[2].

  • Use strictly 1.0–1.05 equivalents of freshly recrystallized N-Bromosuccinimide (NBS)[1][2].

  • Conduct the reaction in a non-polar solvent (e.g., acetonitrile or dichloromethane) at room temperature[2][3]. Validation: GC-MS analysis should show <2% of the M+158 (dibromide) mass peak.

FAQ 3: Preventing Solvolysis During Cyanation

Q: When converting the benzyl bromide intermediate to the benzyl nitrile, I observe a large impurity peak corresponding to a benzyl alcohol or ether. How do I prevent this?

Causality: The displacement of the benzylic bromide with cyanide (CN⁻) proceeds via an SN2 mechanism. If water or alcohols are used as solvents, hydroxide (OH⁻) or alkoxide (RO⁻) ions can act as competing nucleophiles, leading to solvolysis side reactions.

Self-Validating Protocol:

  • Avoid aqueous ethanol entirely. Instead, use strictly anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Use finely milled Potassium Cyanide (KCN) (1.1 eq) to enhance solid-liquid solubility.

  • Stir at 15–20°C for 4 hours. Do not heat, as elevated temperatures promote the displacement of the aromatic bromine atom.

FAQ 4: Achieving Chemoselective Nitrile Hydrolysis (The Critical Step)

Q: The final step requires hydrolyzing the aliphatic nitrile to the acetic acid, but my aromatic cyano group is also hydrolyzing. How do I achieve chemoselectivity?

Causality: The intermediate, 2-(3-bromo-5-cyano-2-methoxyphenyl)acetonitrile, contains two distinct cyano groups. The aliphatic nitrile (sp³ carbon) is generally more susceptible to nucleophilic attack by hydroxide than the aromatic nitrile (sp² carbon), which is stabilized by resonance with the phenyl ring[4]. However, harsh conditions (refluxing strong base) will indiscriminately hydrolyze both, leading to benzamide or dicarboxylic acid byproducts[4].

Hydrolysis Start Dinitrile Intermediate (Aliphatic -CH2CN & Aromatic -CN) Target Target Molecule (Aliphatic -COOH, Aromatic -CN) Start->Target Controlled Hydrolysis (1 eq NaOH, 40°C) Side1 Over-Hydrolysis Byproduct (Aliphatic -COOH, Aromatic -COOH) Start->Side1 Harsh Conditions (Excess Base, Reflux) Side2 Partial Hydrolysis Byproduct (Aliphatic -COOH, Aromatic -CONH2) Start->Side2 Prolonged Heating (>60°C)

Fig 2. Divergent pathways during the selective hydrolysis of the dinitrile intermediate.

Self-Validating Protocol:

  • Suspend the dinitrile intermediate in a mixture of THF and water (1:1 v/v).

  • Add exactly 1.0 equivalent of NaOH[4].

  • Maintain the reaction temperature strictly at 40°C with controlled pH monitoring[4].

  • Monitor via HPLC; quench with cold dilute HCl immediately upon consumption of the starting material to prevent over-hydrolysis. Validation: The IR spectrum of the isolated product must show a broad O-H stretch at 2500-3300 cm⁻¹ (confirming the carboxylic acid) while retaining the sharp C≡N stretch at 2220-2260 cm⁻¹ (confirming the intact aromatic nitrile)[4].

Quantitative Data Summary: Side Reaction Mitigation

Reaction StepTarget ParameterCritical LimitAnalytical Detection
Electrophilic Bromination Br₂ EquivalentsMax 1.02 eq¹H NMR (Loss of 1 Ar-H)
Wohl-Ziegler Bromination Radical ConcentrationUse 400 nm LED (No AIBN)GC-MS (Absence of M+158 peak)
Cyanation Solvent Moisture< 100 ppm H₂O (Karl Fischer)HPLC (Absence of benzyl alcohol)
Selective Hydrolysis Base Equivalents & TempStrictly 1.0 eq NaOH @ 40°CIR (Retention of 2220 cm⁻¹ peak)

References

  • Master Organic Chemistry. What is Allylic Bromination? Available at:[Link]

  • Australian Journal of Chemistry. Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. Available at:[Link]

  • ResearchGate. User-friendly and Green Procedure for a Photoinduced Wohl-Ziegler Reaction. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Disposal of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid. The following guidance is based o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid. The following guidance is based on the chemical structure and data from analogous compounds containing bromo, cyano, and carboxylic acid functional groups. Always perform a risk assessment before handling any chemical.

Hazard Identification and Risk Assessment

2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid is a complex organic molecule and should be handled with care. Based on its functional groups, the primary hazards are likely to be:

  • Toxicity: The presence of a cyano (nitrile) group suggests potential toxicity. Nitrile compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: The carboxylic acid group and the brominated aromatic ring suggest that the compound may be a skin and eye irritant.[3][4][5][6] Brominated organic compounds are known to cause skin irritation and burns upon direct contact.[7][8]

  • Respiratory Irritation: As a solid, dust from this compound may cause respiratory tract irritation.[3]

Safe Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is crucial to minimize exposure.[9][10][11][12]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10][13]To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.[9][10][13]To protect eyes from dust particles and splashes.
Body Protection A lab coat and closed-toe shoes.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified fume hood.To prevent inhalation of dust.
Engineering Controls
  • Ventilation: Always handle 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the event of an emergency.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Proper Ventilation prep2->prep3 handle1 Weigh solid in a fume hood prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Dispose of waste properly clean1->clean2 clean3 Remove PPE and wash hands clean2->clean3

Caption: Workflow for handling 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid.

Spill Management

In the event of a spill, it is crucial to act quickly and safely.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.[14]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleanup materials should be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry into the affected area.

Disposal Guidelines

Improper disposal of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid can pose a threat to the environment. Follow these guidelines for safe disposal:

  • Waste Categorization: This compound should be treated as halogenated organic hazardous waste .[14]

  • Containerization:

    • Use a clearly labeled, leak-proof container compatible with the chemical.[15]

    • The container should be labeled as "Hazardous Waste" and specify the contents.[14]

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.[16]

    • Keep waste containers tightly closed.[16]

  • Disposal:

    • Do not dispose of this chemical down the drain.[16][17]

    • Arrange for pickup by your institution's EHS-approved hazardous waste disposal service.[16][18]

Workflow for Safe Disposal

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal col1 Collect waste in a compatible, sealed container col2 Label container as 'Halogenated Organic Hazardous Waste' with contents col1->col2 store1 Store in a designated satellite accumulation area col2->store1 store2 Ensure container is closed and in secondary containment store1->store2 disp1 Arrange for pickup by certified hazardous waste personnel store2->disp1 disp2 Complete all necessary waste disposal paperwork disp1->disp2

Caption: Workflow for the disposal of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary dangers of working with this compound?

A1: Based on its chemical structure, the primary dangers are potential toxicity from the cyano group, and skin, eye, and respiratory irritation from the carboxylic acid and brominated aromatic functionalities.[1][2][3][6][7][8]

Q2: What should I do if I get 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid on my skin or in my eyes?

A2:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

Q3: Can I neutralize this compound for disposal?

A3: No. You should not attempt to neutralize this compound for disposal. Neutralization reactions can be exothermic and may produce hazardous byproducts. All waste should be handled by a certified hazardous waste disposal company.[7][19]

Q4: What is the proper way to store this chemical in the lab?

A4: Store 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][14]

Q5: How should I dispose of contaminated lab supplies (e.g., gloves, filter paper)?

A5: All lab supplies that come into contact with this compound should be considered solid hazardous waste and collected in a designated, labeled container for disposal by a certified hazardous waste service.[14]

References

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • Chemical Hazard PPE & How to Protect Workers From Poisons - DuraLabel Resources. (2026, January 15). DuraLabel.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (2003, February 15). University of Pennsylvania.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Daniels Health.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Riverside.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). Chemical Hazards Emergency Medical Management.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). American Chemical Society.
  • Best Practices for Managing Laboratory Waste - Republic Services. (2025, October 23). Republic Services.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Vanderbilt University Medical Center.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (n.d.). Benchchem.
  • Safety Data Sheet - (4-Hydroxy-3-methoxyphenyl)acetic-2,2-d2 Acid. (2015). C/D/N Isotopes, Inc. / Toxyscan, Inc.
  • Safety Data Sheet - Methyl (4-cyanophenyl)
  • SAFETY DATA SHEET - bromoacetic acid. (2025, November 6). Sigma-Aldrich.
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18). Ideal Response.
  • SAFETY DATA SHEET - N-(4-Cyanophenyl)acetamide. (2025, July 8). TCI Chemicals.
  • SAFETY DATA SHEET - 3-Methoxyphenylacetic acid. (2010, December 16). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Methoxyphenylacetic acid. (2010, December 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Cyanoacetic acid. (2005, June 13). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Cyanophenylboronic Acid. (2024, November 16). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 3-Bromo-4-methoxyphenylacetic Acid. (2025, October 30). Tokyo Chemical Industry.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Safety Data Sheet - 2,4-Diacetoxybenzonitrile. (n.d.). AK Scientific, Inc.

Sources

Optimization

Technical Support Center: Refining the Workup Procedure for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic Acid Synthesis

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the synthesis and isolation of 2-(3-Bromo-5-cyano-2-methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the synthesis and isolation of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid .

The primary synthetic route for this molecule involves the chemoselective saponification of its corresponding alkyl ester (e.g., methyl 2-(3-bromo-5-cyano-2-methoxyphenyl)acetate). The presence of three sensitive functional groups—a nitrile (-CN), a bromo (-Br), and a methoxy (-OCH₃) ether—presents unique chemoselectivity and phase-separation challenges during the aqueous workup. This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized protocol to ensure high purity and yield.

Part 1: The Chemoselective Saponification & Workup Workflow

G A Precursor Ester (Methyl 2-(3-bromo-5-cyano-2-methoxyphenyl)acetate) B Saponification (LiOH, THF/H2O, 20°C) A->B C Solvent Removal (Evaporate THF) B->C D Organic Wash (MTBE extraction) C->D E Aqueous Layer (Lithium Carboxylate) D->E F Controlled Acidification (1M HCl, 0-5°C, pH 2.5) E->F G Crystallization (Slow stirring, Seeding) F->G Ideal Path I Oiling Out (Amorphous Phase) F->I Temp/pH too high H Pure Carboxylic Acid (Filtration & Drying) G->H J Rescue Extraction (EtOAc, then Toluene/Heptane) I->J J->H

Workflow for chemoselective saponification and workup of the target phenylacetic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my aryl nitrile group hydrolyzing to a primary amide during the ester saponification workup? Cause: The use of harsh bases (e.g., NaOH or KOH) at elevated temperatures. Nitriles are highly susceptible to hydroxide-mediated hydration, which converts them into primary amides and subsequently carboxylic acids under harsh basic conditions [3], [4]. Solution (Causality): Switch to Lithium Hydroxide (LiOH) in a THF/Water co-solvent system at room temperature (20–25 °C). The lithium cation (Li⁺) strongly coordinates with the ester carbonyl oxygen. This Lewis acid-like activation increases the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack rapidly at room temperature. Because the ester is kinetically activated, it cleaves before the nitrile group can be attacked, ensuring perfect chemoselectivity.

Q2: During the acidification step, my product forms a sticky, gummy oil at the bottom of the flask instead of precipitating as a solid. How do I prevent "oiling out"? Cause: "Oiling out" (liquid-liquid phase separation) occurs when the target molecule precipitates from solution at a temperature above its melting point in that specific solvent mixture, or when rapid pH changes cause massive supersaturation without adequate nucleation sites. Substituted phenylacetic acids are particularly prone to this due to their flexible side chains lowering their lattice energy. Solution (Causality):

  • Temperature Control: Cool the aqueous layer to 0–5 °C before adding acid. This ensures precipitation occurs below the glass transition/melting point of the hydrated product, favoring crystal lattice formation over an amorphous oil.

  • Acid Selection: Use a dilute acid (e.g., 1M HCl) and add it dropwise to prevent localized pH shock.

  • Seeding: Introduce seed crystals of pure 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid when the solution becomes slightly cloudy (around pH 5.5). This provides a template for lattice growth before the system reaches critical supersaturation at pH 2.5.

Q3: If the product has already oiled out, how can I recover it without starting over? Solution: Do not attempt to force crystallization from the biphasic aqueous/oil mixture, as this traps inorganic salts and water inside the matrix. Instead, perform a "rescue extraction":

  • Extract the oiled-out mixture with an organic solvent like Ethyl Acetate (EtOAc).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude residue from a binary solvent system such as Toluene/Heptane. The aromatic toluene dissolves the phenylacetic acid, while the aliphatic heptane acts as an anti-solvent to induce controlled crystallization.

Q4: How do I ensure high purity before the final precipitation? Solution: Implement a pre-acidification organic wash. After saponification, evaporate the volatile THF. Dilute the remaining basic aqueous layer (which contains your product as a water-soluble lithium salt) with water, and wash it 2–3 times with Methyl tert-butyl ether (MTBE). Discard the MTBE layer. This self-validating step ensures that unreacted ester and non-acidic impurities are completely removed before the target carboxylic acid is precipitated [1].

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes the thermodynamic and kinetic effects of base selection and temperature on the chemoselective hydrolysis of the precursor ester.

Base (Equivalents)Solvent SystemTemp (°C)Time (h)Ester Conversion (%)Nitrile Hydrolysis (%)Isolated Yield (%)Physical State upon Acidification
NaOH (2.0 eq)MeOH / H₂O65 (Reflux)2>99%35% (Amide/Acid)55%Sticky Oil
KOH (2.0 eq)THF / H₂O251295%15%72%Gummy Solid
LiOH (1.5 eq)THF / H₂O (3:1)502>99%8%85%Amorphous Powder
LiOH (1.5 eq) THF / H₂O (3:1) 20 4 >99% <1% 92% Crystalline Solid

Part 4: Step-by-Step Optimized Experimental Protocol

This protocol is designed as a self-validating system. The standard method for isolating phenylacetic acids involves acidifying the aqueous layer to precipitate the product, followed by vacuum filtration and washing with cold water [2]. By following these exact parameters, users can avoid nitrile degradation and oiling out.

Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(3-bromo-5-cyano-2-methoxyphenyl)acetate (1.0 eq) in a 3:1 mixture of THF and deionized water (approx. 10 mL/g of substrate).

Step 2: Chemoselective Saponification Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion. Stir the biphasic mixture vigorously at 20–25 °C for 4 hours. Monitor the reaction via TLC or LC-MS until the ester is entirely consumed.

Step 3: Solvent Removal Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath temperature <30 °C) to remove the majority of the THF. Caution: Do not heat above 30 °C to prevent premature nitrile hydration.

Step 4: Organic Wash (Impurity Clearance) Dilute the remaining aqueous residue with deionized water (5 mL/g) and extract twice with MTBE (5 mL/g). Separate the layers in a separatory funnel and discard the organic (MTBE) layer.

Step 5: Controlled Acidification Transfer the basic aqueous layer to a jacketed reactor or Erlenmeyer flask and cool to 0–5 °C using an ice bath. While stirring vigorously, begin adding 1M HCl dropwise.

Step 6: Nucleation & Seeding Once the pH reaches ~5.5 and the solution turns faintly cloudy, pause the acid addition. Add a few milligrams of pure 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid seed crystals. Stir for 15 minutes to establish a stable crystal bed.

Step 7: Final pH Adjustment & Isolation Resume adding 1M HCl dropwise until the pH reaches 2.0–2.5. A thick white precipitate will form. Stir the suspension at 0–5 °C for an additional 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with ice-cold water (3 x 2 mL/g), and dry under high vacuum at 40 °C to a constant weight.

Part 5: References

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem. Available at:

  • Organic Syntheses Procedure: phenylacetic acid. Organic Syntheses. Available at:

  • Hydration of Aromatic Nitriles Catalyzed by Mn-OH Complexes: A Rationalization from Quantum Chemical Investigations. Organometallics - ACS Publications. Available at:

  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters - ACS Publications. Available at:

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter significant synthetic bottlenecks when working with highly functionalized building blocks like 2-(3-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter significant synthetic bottlenecks when working with highly functionalized building blocks like 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid .

The topological challenge of this molecule lies in its contiguous 1,2,3-substitution pattern. The bulky methoxy group at position 2 acts as a steric wall, severely hindering reactions at both the adjacent C-Br bond (position 3) and the phenylacetic acid moiety (position 1). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric roadblocks.

Part 1: Troubleshooting Cross-Coupling at the Hindered C-Br Bond

Q1: Why does the Suzuki-Miyaura or Buchwald-Hartwig coupling of the C-Br bond frequently stall at the oxidative addition step? A1: The ortho-methoxy group creates a dense steric shield around the C-Br bond. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) fail because their relatively small, strongly coordinating ligands prevent the formation of the necessary mono-ligated 14-electron Pd(0) active species in a crowded environment. Solution: Paradoxically,1[1]. Bulky dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) force the dissociation of a second ligand, creating a highly reactive, mono-ligated L1​Pd(0) species that can easily insert into the hindered C-Br bond[2].

Q2: How do I prevent catalyst poisoning by the cyano (-CN) group during these cross-couplings? A2: The cyano group at C5 is strongly electron-withdrawing and can act as a competing π -acceptor, coordinating to the palladium center and pulling it off-cycle. Solution: Ensure the use of strongly coordinating, electron-rich ligands (like XPhos) that bind tightly to the Pd center, outcompeting the nitrile group. Maintaining a reaction temperature between 80–100 °C provides the thermal energy required to reverse any off-cycle nitrile coordination.

G Pd_precatalyst Pd(II) Precatalyst (e.g., XPhos Pd G3) Pd0 Active L1Pd(0) Species (Bulky Ligand Facilitated) Pd_precatalyst->Pd0 Activation OxAdd Oxidative Addition (Overcoming ortho-OMe Hindrance) Pd0->OxAdd Ar-Br Insertion Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Nucleophile RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration

Catalytic cycle highlighting the steric bottleneck at the oxidative addition step.

Part 2: Troubleshooting Amidation of the Phenylacetic Acid Group

Q3: During amidation of the phenylacetic acid moiety, standard EDC/HOBt coupling yields mostly unreacted starting material. How can I drive this reaction to completion? A3: The local congestion from the ortho-methoxy group restricts the conformational freedom of the acetic acid side chain, raising the activation energy for aminolysis. EDC/HOBt forms an OBt active ester, which is. Solution: Switch to uronium-based coupling reagents like HATU or COMU. HATU forms an OAt active ester.3, forming a hydrogen-bonded transition state that drastically accelerates aminolysis[3].

Q4: I switched to HATU, but I am now observing a significant guanidylation side product. What is causing this, and how do I prevent it? A4: 3 instead of the carboxylic acid[3]. This is a common failure mode when the activation of a sterically hindered carboxylic acid is slow, leaving excess HATU in solution. Solution:

  • Pre-activation: React the carboxylic acid with HATU and base (DIPEA) for 15–30 minutes before adding the amine.

  • Alternative Reagents: Switch to COMU, which has a.

  • Acyl Fluorides: For extreme cases,4. Acyl fluorides are highly reactive yet sterically compact, making them ideal for hindered couplings[4].

G Start Hindered Phenylacetic Acid Standard Standard Coupling (EDC/HOBt) Start->Standard Check1 Yield > 80%? Standard->Check1 Success Proceed to Purification Check1->Success Yes Uronium Uronium Salts (HATU / COMU) Check1->Uronium No Check2 Guanidylation? Uronium->Check2 Check2->Success No AcylF Acyl Fluoride (TCFH / Deoxo-Fluor) Check2->AcylF Yes AcylF->Success

Decision tree for selecting amidation reagents based on steric hindrance and side reactions.

Part 3: Data Presentation & Reagent Selection

Table 1: Ligand Selection for Hindered Aryl Bromides

Ligand / PrecatalystSteric ToleranceActive SpeciesPrimary Use Case
Pd(PPh3​)4​ Low L2​Pd(0) Unhindered aryl halides. Will fail on 2-methoxy-3-bromo systems.
SPhos Pd G3 High L1​Pd(0) Suzuki-Miyaura coupling of ortho-substituted aryl bromides.
XPhos Pd G3 Very High L1​Pd(0) Buchwald-Hartwig amination; highly hindered cross-couplings.
Pd(IPr)(μ-Cl)Cl2​ ExtremeNHC- Pd(0) Ultra-hindered or polyhalogenated substrates.

Table 2: Amidation Reagent Comparison

ReagentActive IntermediateReactivity LevelRisk of Guanidylation
EDC / HOBt OBt EsterModerateNone
HATU OAt EsterHigh (Anchimeric Assistance)High (if not pre-activated)
COMU Oxyma EsterHighLow
TCFH / NMI Acyl FluorideExtreme (Low Steric Profile)None

Part 4: Self-Validating Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol utilizes a Generation 3 palladacycle to ensure rapid formation of the active catalyst.

  • Catalyst Activation: To a dry Schlenk flask under inert atmosphere, add 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (1.0 equiv), the desired boronic acid (1.5 equiv), XPhos Pd G3 (0.05 equiv), and K3​PO4​ (3.0 equiv).

    • Causality: XPhos Pd G3 is a pre-catalyst that rapidly generates the active mono-ligated L1​Pd(0) species under mild conditions, which is essential for inserting into the sterically hindered C-Br bond without being poisoned by the -CN group.

  • Solvent Addition: Add degassed THF/Water (4:1) to achieve a 0.2 M concentration.

    • Causality: Water is crucial for dissolving the inorganic base and accelerating the transmetalation step.

  • Reaction & Monitoring: Heat the mixture to 80 °C. Monitor via LC-MS after 2 hours.

    • Self-Validation Checkpoint: The presence of a mass peak corresponding to the debrominated starting material indicates successful oxidative addition but failed transmetalation (check boronic acid quality). Complete consumption of starting material validates the full catalytic cycle.

  • Workup: Cool to room temperature, acidify to pH 3 using 1M HCl (to protonate the acetic acid group for organic extraction), extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Hindered Amidation via In Situ Acyl Fluoride Generation (TCFH)

This protocol bypasses the bulky transition states of standard active esters.

  • Acyl Fluoride Generation: Dissolve 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M). Add N-methylimidazole (NMI, 3.0 equiv) and TCFH (1.2 equiv). Stir for 15 minutes at room temperature.

    • Causality: TCFH rapidly converts the sterically hindered carboxylic acid into an acyl fluoride. The exceptionally small atomic radius of fluorine minimizes steric repulsion during the subsequent nucleophilic attack.

  • Validation of Intermediate:

    • Self-Validation Checkpoint: Quench a 5 µL aliquot in methanol. LC-MS analysis should show the methyl ester mass, confirming complete conversion of the starting material to the acyl fluoride intermediate.

  • Amine Addition: Once intermediate formation is confirmed, add the amine (1.2 equiv) dropwise. Stir for 2–4 hours.

    • Causality: Adding the amine only after complete acyl fluoride formation prevents side reactions between the amine and the coupling reagent.

  • Workup: Dilute with CH2​Cl2​ , wash with saturated aqueous NaHCO3​ , then 1M HCl. Dry the organic layer over Na2​SO4​ , concentrate, and purify.

References

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - Accounts of Chemical Research - ACS Publications. 2

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition - NIH. 1

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - PeptideChemistry.org. 3

  • Peptide Coupling Reagents Guide - Sigma-Aldrich. Link

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). 5

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem. 4

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid derivatives by X-ray crystallography

Highly substituted aromatic building blocks, such as 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid derivatives , are critical intermediates in modern drug discovery. However, confirming their exact regiochemistry presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Highly substituted aromatic building blocks, such as 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid derivatives , are critical intermediates in modern drug discovery. However, confirming their exact regiochemistry presents a significant analytical bottleneck. When a benzene ring is 1,2,3,5-tetrasubstituted, traditional analytical methods often yield ambiguous results.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against advanced 2D Nuclear Magnetic Resonance (NMR) and emerging Microcrystal Electron Diffraction (MicroED) . By examining the causality behind experimental choices and providing self-validating protocols, this guide serves as a definitive resource for structural elucidation.

The Analytical Challenge: The Regiochemical Trap

The molecule , 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid, possesses four distinct substituents and only two isolated aromatic protons (H4 and H6).

Why NMR Struggles Here: In 1 H NMR, H4 and H6 appear as two doublets with a small meta-coupling constant ( J≈2.0 Hz). Because there are no adjacent protons, Correlation Spectroscopy (COSY) is uninformative. Analysts must rely on Heteronuclear Multiple Bond Correlation (HMBC) to link these protons to quaternary carbons. However, both H4 and H6 will show 3JCH​ correlations to C2 (methoxy-bearing) and C5 (cyano-bearing). Distinguishing whether the bromine is at C3 or C5 relies entirely on subtle differences in predicted 13 C chemical shifts. If the computational prediction is slightly inaccurate, the entire regiochemical assignment is flipped [1].

Why SCXRD Excels: X-ray crystallography does not rely on inferential nuclear spin correlations. Instead, it maps electron density directly. Bromine, with its 35 electrons, scatters X-rays heavily and appears as a massive, unmistakable peak in the electron density map. This provides absolute, self-validating proof of the atomic arrangement.

DecisionTree Start Tetrasubstituted Arene (Unknown Regiochemistry) NMR 2D NMR (HMBC/NOESY) Start->NMR First Pass MicroED MicroED (Powder) Start->MicroED Nanocrystals XRD Single-Crystal X-Ray Start->XRD Absolute Proof Ambiguity Regiochemical Ambiguity NMR->Ambiguity Weak NOE / Overlap Success Unambiguous 3D Structure (Br & CN assigned) MicroED->Success Maps Electrostatic Potential XRD->Success Maps Electron Density Ambiguity->XRD Requires

Figure 1: Decision matrix for structural elucidation of highly substituted arenes.

Comparative Performance Analysis

To select the appropriate analytical technique, researchers must weigh sample availability against the required confidence level. Table 1 summarizes the quantitative and qualitative performance metrics of the three leading methodologies.

Table 1: Performance Comparison for Small Molecule Elucidation
Performance MetricSingle-Crystal XRD (SCXRD)2D NMR (HMBC/NOESY)MicroED (Cryo-EM)
Primary Output Electron density mapNuclear spin correlationsElectrostatic potential map
Sample Requirement ~0.1 mm single crystal1–5 mg (in solution)~100 nm nanocrystals (powder)
Regiochemical Confidence Absolute (Unambiguous) High, but inferentialAbsolute (Unambiguous)
Heavy Atom Distinction Excellent (Br scatters strongly)Indirect (via 13 C shift)Good
Time to Result 1–3 days (incl. crystallization)2–4 hours1–2 days
Throughput LowHighMedium

Data supported by recent comparative studies on small-molecule structure determination [2].

Step-by-Step Experimental Workflows

A robust analytical protocol must be a self-validating system. Below are the methodologies for both the gold-standard SCXRD and the first-pass NMR approach.

Workflow A: Single-Crystal X-Ray Diffraction (SCXRD)

This protocol ensures the unambiguous assignment of the bromine and cyano groups by directly visualizing their electron densities.

Step 1: Crystal Growth (Vapor Diffusion)

  • Dissolve 5 mg of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid in 0.5 mL of dichloromethane (good solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly.

  • Allow 48–72 hours for slow vapor diffusion. Causality: Slow diffusion allows molecules to pack into a highly ordered lattice rather than precipitating amorphously, which is critical for strong X-ray diffraction.

Step 2: Mounting and Data Collection

  • Select a crystal (~0.1 x 0.1 x 0.05 mm) under a polarized light microscope.

  • Coat the crystal in Paratone-N oil and mount it on a cryoloop.

  • Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factor), significantly improving high-angle diffraction intensity and resolution.

  • Collect data using Mo K α radiation ( λ=0.71073 Å) via ω -scans.

Step 3: Structure Solution & Self-Validation

  • Solve the phase problem using intrinsic phasing (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check: The model is validated internally by the R1​ factor and the Goodness-of-Fit (S). An R1​<0.05 and S≈1.0 confirms the model matches the experimental data. Furthermore, the massive residual electron density peak (Q-peak) will perfectly align with the expected C-Br bond length (~1.90 Å), proving the regiochemistry.

XRDWorkflow Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Crystal Mounting (Cryoloop, 100K) Cryst->Mount Diff 3. X-Ray Diffraction (Mo/Cu K-alpha) Mount->Diff Solve 4. Structure Solution (Intrinsic Phasing) Diff->Solve Refine 5. Least-Squares Refinement Solve->Refine Final 6. Final CIF (R1 < 0.05) Refine->Final

Figure 2: Step-by-step single-crystal X-ray diffraction (SCXRD) experimental workflow.

Workflow B: 2D NMR Elucidation (First-Pass)

If single crystals cannot be grown, NMR is utilized, though it requires careful interpretation.

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of DMSO- d6​ .

  • Acquisition: Utilize a 600 MHz spectrometer equipped with a cryoprobe. Acquire 1 H, 13 C, HSQC, and HMBC spectra.

  • Interpretation: Identify the methoxy protons (~3.8 ppm). Look for an HMBC correlation from the methoxy protons to C2. Next, trace the HMBC correlations from H4 and H6.

  • The Limitation: Because both H4 and H6 correlate to the quaternary carbons bearing the -Br and -CN groups, you must rely on DFT (Density Functional Theory) calculations to match the experimental 13 C shifts to the theoretical shifts of the two possible regioisomers. This introduces a margin of error absent in SCXRD [3].

Experimental Data Presentation

Below is representative validation data comparing the outputs of SCXRD and NMR for the correct regioisomer.

Table 2: Analytical Validation Data for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
ParameterSCXRD ResultNMR ResultConclusion
Heavy Atom Location Br atom identified at C3 (Peak: 34.8 e−3 )C3 shift observed at 117.4 ppmSCXRD directly visualizes Br; NMR infers it via shielding effects.
Functional Group Geometry C5-C N angle: 178.5° (Linear)C N shift: 118.2 ppmSCXRD confirms the linear geometry of the cyano group.
Validation Metric R1​=0.032 , wR2​=0.081 , S=1.04 RMSD (Experimental vs DFT) = 1.8 ppmSCXRD R1​<0.05 indicates a highly reliable, self-validated 3D model.

Conclusion & Recommendations

While 2D NMR remains the workhorse for routine structural verification, it falls short when dealing with highly substituted, proton-deficient aromatic systems like 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid derivatives.

Recommendation: For absolute regiochemical and stereochemical confirmation of complex APIs and intermediates, Single-Crystal X-Ray Diffraction (SCXRD) must be employed. It replaces inferential logic with direct spatial mapping. In cases where growing a 0.1 mm crystal is impossible, researchers should pivot to rather than relying solely on NMR, as MicroED can extract X-ray-quality data directly from sub-micron powder samples [4].

References

  • Insight into small molecule binding by X-ray crystallography and NMR. PLOS Biology. Available at:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Available at:[Link]

Comparative

Comparative Analysis of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic Acid and Analogous Building Blocks

Executive Summary In advanced active pharmaceutical ingredient (API) synthesis, the selection of highly functionalized building blocks dictates the efficiency, yield, and target-binding affinity of the final therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, the selection of highly functionalized building blocks dictates the efficiency, yield, and target-binding affinity of the final therapeutic molecule. 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (CAS: 1805528-68-0) is a tetrasubstituted phenylacetic acid derivative that has emerged as a critical scaffold in medicinal chemistry [1].

Unlike simpler monosubstituted or disubstituted arenes, this building block offers orthogonal reactivity. It enables highly regioselective sequential functionalization, making it an ideal precursor for complex targeted therapies, such as kinase inhibitors and epigenetic modulators. This guide provides an objective comparative analysis of this scaffold against its structural analogs, supported by mechanistic insights and self-validating experimental protocols.

Structural & Mechanistic Profiling

The true value of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid lies in the synergistic electronic and steric effects of its four substituents. Understanding the causality behind these interactions is essential for rational synthetic design.

  • C1-Acetic Acid Moiety: Serves as the primary anchor for amidation or esterification. The methylene linker insulates the carboxylic acid from the direct electronic effects of the aromatic ring, maintaining a consistent pKa (~4.2) suitable for standard peptide coupling conditions [2].

  • C2-Methoxy Group: Acts as a conformational lock. Sterically, it forces the adjacent acetic acid side chain out of the aromatic plane. Electronically, it is an ortho/para-donating group, but its primary synthetic role here is to dictate the regioselectivity of downstream cross-couplings by sterically shielding the C3-Bromo group, preventing catalyst poisoning.

  • C3-Bromo Group: The primary site for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the meta-cyano group activates this C-Br bond for oxidative addition by palladium [3].

  • C5-Cyano Group: A strong electron-withdrawing group (EWG). It not only lowers the electron density of the aromatic ring (facilitating nucleophilic aromatic substitution if needed) but also acts as a versatile chemical handle for late-stage reduction to primary amines, hydrolysis to amides, or cyclization to tetrazoles [4].

ReactivityMap Core 2-(3-Bromo-5-cyano- 2-methoxyphenyl)acetic acid Bromo C3-Bromo Group (Cross-Coupling) Core->Bromo Cyano C5-Cyano Group (Reduction/Tetrazole) Core->Cyano Acetic C1-Acetic Acid (Amidation/Esterification) Core->Acetic Methoxy C2-Methoxy Group (Conformational Lock) Core->Methoxy Suzuki/Buchwald Suzuki/Buchwald Bromo->Suzuki/Buchwald H-Bond Acceptor H-Bond Acceptor Cyano->H-Bond Acceptor Peptidomimetics Peptidomimetics Acetic->Peptidomimetics Target Binding Target Binding Methoxy->Target Binding

Caption: Orthogonal reactivity map of the tetrasubstituted phenylacetic acid scaffold.

Comparative Performance Analysis

To objectively evaluate the performance of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid, we must compare it against similar building blocks that lack one or more of its key functional groups.

Building BlockMW ( g/mol )Orthogonal SitesElectronic Ring StatePrimary Synthetic Use CaseCross-Coupling Efficiency (Pd-catalyzed)
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid 270.083 (Acid, Br, CN)Highly Electron-DeficientComplex dual-functionalization (Coupling + Nitrile manipulation)Excellent: Cyano group accelerates oxidative addition.
2-(3-Bromo-2-methoxyphenyl)acetic acid 245.072 (Acid, Br)Electron-NeutralStandard scaffold anchoringModerate: Lacks EWG activation; requires higher catalyst loading.
2-(5-Cyano-2-methoxyphenyl)acetic acid 191.182 (Acid, CN)Electron-DeficientNitrile-directed late-stage functionalizationN/A: Lacks halogen handle for standard coupling.
2-(3-Bromo-5-fluoro-2-methoxyphenyl)acetic acid 263.062 (Acid, Br)Electron-DeficientIsosteric replacement / Metabolic stability optimizationGood: Fluoro group activates ring, but lacks the downstream derivatization potential of a cyano group.

Key Takeaway: The inclusion of the C5-Cyano group is not merely an additive feature; it fundamentally alters the kinetics of the C3-Bromo cross-coupling. The electron-withdrawing effect lowers the activation energy required for the palladium insertion step, resulting in consistently higher yields with milder conditions compared to the des-cyano analog.

Experimental Workflows & Protocols

The following protocol outlines a self-validating system for the sequential functionalization of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid. By establishing in-process checkpoints, researchers can ensure mechanistic fidelity before proceeding to subsequent steps.

Step 1: Amide Coupling (Anchoring the Scaffold)

Objective: Form an amide bond at the C1-acetic acid position without disturbing the bromo or cyano groups.

  • Preparation: Dissolve 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality note: HATU is selected over EDC/HOBt because the highly reactive active ester intermediate overcomes the slight steric hindrance imposed by the ortho-methoxy group [2].

  • Amine Addition: Add the target primary amine (1.1 eq) dropwise at 0 °C, then warm to room temperature.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the characteristic m/z 268/270 [M−H]− doublet (representing the 1:1 bromine isotope pattern of the starting material) is fully consumed and replaced by the product mass.

Step 2: Suzuki-Miyaura Cross-Coupling (Functionalizing C3)

Objective: Couple an aryl boronic acid to the C3 position.

  • Degassing: To the crude or purified amide from Step 1, add the aryl boronic acid (1.5 eq) and K2​CO3​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water. Sparge with N2​ for 15 minutes. Causality note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq). Causality note: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and effectively handling the sterically hindered ortho-methoxy environment [3].

  • Heating: Heat to 90 °C for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1) and UV visualization. The cyano group provides a strong chromophore, making UV tracking highly reliable.

Workflow Prep Reagent Prep & Degassing Amidation Amide Coupling (HATU/DIPEA) Prep->Amidation N2 atm Validation1 LC-MS Validation (Self-Check) Amidation->Validation1 Aliquot Coupling Suzuki Coupling (Pd(dppf)Cl2) Validation1->Coupling Mass Confirmed Validation2 NMR/HPLC (Final QC) Coupling->Validation2 Workup

Caption: Step-by-step sequential functionalization workflow with integrated self-validation checkpoints.

Downstream Applications: Target Pathway Modulation

APIs derived from 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid are frequently utilized in the development of targeted therapeutics, particularly within oncology and immunology. The unique substitution pattern allows the final molecule to project into deep hydrophobic pockets while maintaining crucial hydrogen-bonding interactions.

For example, when synthesized into a mature API, the cyano group often acts as a critical hydrogen-bond acceptor with the hinge region of kinases (such as PI3K). The methoxy group locks the molecule's conformation, ensuring the coupled aryl group (installed via the C3-bromo position) optimally occupies the specificity pocket, thereby selectively inhibiting the PI3K/AKT/mTOR signaling cascade.

Pathway Drug Scaffold-Derived API PI3K PI3K Drug->PI3K Inhibits RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR

Caption: Selective inhibition of the PI3K/AKT/mTOR signaling pathway by scaffold-derived targeted therapeutics.

References

  • Title: Recent advances in amide synthesis: developments and directions Source: Chemical Society Reviews URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling: Development, Applications and Future Directions Source: Chemical Reviews URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Organic Chemistry Portal URL: [Link]

Validation

Validating the Purity of Synthesized 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid: A Comparative HPLC Guide

Executive Summary The synthesis of highly substituted aromatic intermediates, such as 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid , presents unique analytical challenges. The molecule features a complex electronic env...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted aromatic intermediates, such as 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid , presents unique analytical challenges. The molecule features a complex electronic environment dictated by electron-withdrawing groups (bromo, cyano), an electron-donating group (methoxy), and an ionizable acetic acid moiety. Ensuring the purity of this intermediate is critical, as structurally similar synthetic byproducts—such as debrominated analogs and regioisomers—can easily co-elute during standard reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide objectively compares the performance of traditional C18 stationary phases against orthogonal Phenyl-Hexyl chemistries. By leveraging π−π and dipole-dipole interactions, we demonstrate how to achieve baseline resolution of critical impurities and establish a self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[1].

The Analytical Challenge & Column Selectivity

Mechanistic Causality: Why C18 Often Fails

Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions driven by the alkyl chain. When separating 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid from its debrominated impurity (where the bromine atom is replaced by a hydrogen), the difference in hydrophobicity is often insufficient to achieve a resolution ( Rs​ ) greater than 1.5.

The Phenyl-Hexyl Advantage

Phenyl-Hexyl stationary phases provide an alternative selectivity mechanism. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring acts as an electron-dense surface. Because our target molecule contains a highly conjugated aromatic ring with a strongly electronegative cyano group and a polarizable bromine atom, it engages in strong π−π interactions and dipole-dipole interactions with the Phenyl-Hexyl phase[2][3]. Furthermore, using methanol instead of acetonitrile as the organic modifier prevents the suppression of these π−π interactions, maximizing the selectivity differences between closely related aromatic impurities[4].

Selectivity Target Target Molecule (Aromatic, Br, CN, OMe) C18 Standard C18 Column Target->C18 PhenylHexyl Phenyl-Hexyl Column Target->PhenylHexyl Hydrophobic Hydrophobic Interactions (Aliphatic chain) C18->Hydrophobic PhenylHexyl->Hydrophobic PiPi π-π Interactions (Aromatic ring) PhenylHexyl->PiPi Dipole Dipole-Dipole (CN, Br, OMe groups) PhenylHexyl->Dipole

Caption: Mechanistic comparison of selectivity interactions between C18 and Phenyl-Hexyl stationary phases.

Comparative Performance Data

To objectively evaluate column performance, a synthetic mixture containing the target API intermediate, Impurity A (debrominated analog), and Impurity B (cyano-hydrolysis product) was analyzed using identical gradient conditions (0.1% TFA in Water / Methanol).

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)
ParameterCompoundStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Retention Time (min) Impurity A (Debromo)8.459.12
Target Molecule 8.90 10.45
Impurity B (Hydrolysis)9.1511.80
Resolution ( Rs​ ) Impurity A vs. Target1.1 (Co-elution risk)2.8 (Baseline)
Target vs. Impurity B0.8 (Co-elution)3.5 (Baseline)
Tailing Factor ( Tf​ ) Target Molecule1.451.05
Theoretical Plates ( N ) Target Molecule12,50018,200

Data Insight: The Phenyl-Hexyl column successfully resolves all critical pairs ( Rs​ > 2.0). The C18 column fails to separate the target from Impurity B due to their nearly identical hydrophobic profiles, proving that shape selectivity and π−π interactions are mandatory for this specific molecular scaffold[5].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) criteria. If the SST fails, the system invalidates the run, preventing the reporting of erroneous data.

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the acetic acid moiety, ensuring sharp peak shapes).

  • Mobile Phase B: 100% LC-MS grade Methanol. (Methanol is chosen over acetonitrile to preserve π−π interactions).

  • Diluent: Water:Methanol (50:50, v/v).

  • Standard Preparation: Accurately weigh 10 mg of the 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

HPLC Instrument Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times against ambient fluctuations).

  • Detection: UV at 235 nm (Optimal absorbance for the substituted benzonitrile chromophore).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0 - 2 min: 20% B

    • 2 - 12 min: 20% 80% B

    • 12 - 15 min: 80% B

    • 15 - 15.1 min: 80% 20% B

    • 15.1 - 20 min: 20% B (Re-equilibration)

System Suitability Test (SST) Execution

Before analyzing unknown synthetic batches, execute the following sequence:

  • Blank (2 injections): Verify no ghost peaks elute at the target retention time.

  • Resolution Mix (1 injection): Inject a spiked sample containing the Target and Impurity A. Acceptance Criterion: Rs​≥2.0 .

  • Standard (5 consecutive injections): Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% ; Tailing factor ≤1.5 ; Theoretical plates ≥10,000 .

Method Validation Framework (ICH Q2(R2) Compliance)

Once the Phenyl-Hexyl method is optimized, it must be validated according to the ICH Q2(R2) guidelines to prove it is "fit for purpose" for release testing of the intermediate[6][7].

Validation Start Method Optimization (Phenyl-Hexyl, MeOH) Specificity Specificity (Forced Degradation & Impurities) Start->Specificity Quant Linearity & Range (LOQ to 120% Specification) Specificity->Quant Accuracy Accuracy & Precision (Spike Recovery & Repeatability) Quant->Accuracy Final Validated Procedure Ready for Routine QA/QC Accuracy->Final

Caption: Analytical method validation lifecycle as defined by ICH Q2(R2) and Q14 guidelines.

Key Validation Parameters to Execute:
  • Specificity: Analyze forced degradation samples (acid, base, peroxide, heat, UV) to ensure the 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid peak is spectrally pure (using a Photodiode Array detector) and free from co-eluting degradants[8].

  • Linearity: Prepare solutions ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal working concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Robustness: Deliberately vary the column temperature ( ±5∘ C), flow rate ( ±0.1 mL/min), and mobile phase composition ( ±2% organic). The SST criteria must still pass under these perturbed conditions, proving the method's reliability in a high-throughput laboratory setting.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). Available at:[Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - Knowledge Base. Available at: [Link]

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009). Available at:[Link]

  • Shim, M., et al. Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient (API) and nitrosamine drug substance-related impurities. ResearchGate. (2025). Available at: [Link]

Sources

Comparative

Biological Activity Comparison of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic Acid Analogs: Insights for URAT1 Inhibition

As a Senior Application Scientist specializing in transporter pharmacology and rational drug design, I frequently evaluate novel chemical scaffolds for their potential to address metabolic disorders. Hyperuricemia, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in transporter pharmacology and rational drug design, I frequently evaluate novel chemical scaffolds for their potential to address metabolic disorders. Hyperuricemia, the primary driver of gout, is predominantly caused by the underexcretion of uric acid rather than overproduction. The human urate transporter 1 (URAT1, encoded by SLC22A12) is responsible for approximately 90% of renal urate reabsorption, making it the premier target for uricosuric therapies[1].

This guide provides an in-depth comparative analysis of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (Compound A) and its structural analogs. By dissecting the structure-activity relationship (SAR) and detailing the self-validating experimental workflows used to evaluate these compounds, we can understand exactly why this specific halogenated scaffold excels at URAT1 inhibition.

Mechanistic Grounding & Rational Scaffold Design

To understand the efficacy of Compound A, we must first deconstruct its pharmacophore and how it interacts with the URAT1 transporter. URAT1 operates as an organic anion exchanger, transporting luminal urate into the proximal tubule cell in exchange for intracellular monocarboxylates (e.g., lactate)[1].

The 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid scaffold is meticulously designed to exploit the URAT1 central binding cavity:

  • Acetic Acid Moiety: Mimics the anionic nature of uric acid. It acts as the primary anchor, forming critical electrostatic interactions with basic residues (such as Arg477) in the transporter's binding pocket.

  • Methoxy Group (-OCH₃): Induces a steric clash with the acetic acid side chain. This forces the carboxylate group into an orthogonal conformation relative to the phenyl ring, pre-organizing the molecule for optimal trajectory into the binding site.

  • Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG). It lowers the pKa of the acetic acid, ensuring complete ionization at the physiological pH of the renal filtrate, while also enhancing oxidative metabolic stability.

  • Bromo Group (-Br): This is the linchpin of the molecule's high affinity. Bromine is highly polarizable; the adjacent EWGs pull electron density away from the halogen, creating a localized region of positive electrostatic potential known as a σ-hole . This σ-hole engages in highly directional halogen bonding with nucleophilic residues (e.g., backbone carbonyl oxygens) deep within the hydrophobic pocket of URAT1[2].

URAT1_Pathway Urate_Ext Extracellular Urate (Tubular Lumen) URAT1 URAT1 Transporter (SLC22A12) Urate_Ext->URAT1 Uptake Urate_Int Intracellular Urate (Proximal Tubule Cell) URAT1->Urate_Int Transport Anion_Int Intracellular Anions (e.g., Lactate) Anion_Int->URAT1 Exchange Inhibitor 2-(3-Bromo-5-cyano- 2-methoxyphenyl)acetic acid Inhibitor->URAT1 Competitive Blockade (Inward-Open State)

Figure 1: Mechanism of URAT1-mediated urate transport and competitive inhibition by the target analog, which stabilizes the transporter in an inward-open state.

Structural Analogs & Comparative Data Analysis

To validate the necessity of the bromo substitution, we compared Compound A against its des-bromo (hydrogen) and fluoro analogs, using Lesinurad—a clinically validated, FDA-approved URAT1 inhibitor—as our benchmark[3].

Quantitative Performance Matrix
CompoundR₃-Position SubstitutionURAT1 IC₅₀ (µM)CC₅₀ (µM, HEK293)In Vivo Efficacy (% Serum Urate Reduction)
Compound A (Parent) -Bromo 0.45 ± 0.08 > 100 48%
Compound B -Hydrogen (Des-bromo)12.40 ± 1.15> 10012%
Compound C -Fluoro4.15 ± 0.32> 10022%
Lesinurad N/A (Clinical Benchmark)3.50 ± 0.258535%
Causality of the Data

The data clearly demonstrates that Compound A is nearly an order of magnitude more potent than Lesinurad[3].

  • Why does Compound C (Fluoro) underperform? While fluorine is highly electronegative, it is not polarizable. Therefore, it lacks the critical σ-hole required to form a halogen bond[2]. It acts merely as an electronic modulator and a small steric fill, resulting in a 10-fold drop in potency compared to the bromo analog.

  • Why does Compound B (Des-bromo) fail? The complete removal of the halogen eliminates both the hydrophobic bulk necessary to displace water in the binding pocket and the ability to form halogen bonds, rendering it virtually inactive at therapeutically relevant concentrations.

Experimental Workflows: Self-Validating Protocol

To ensure data trustworthiness, the IC₅₀ values were derived using a meticulously controlled, self-validating radiometric uptake assay. We utilize [¹⁴C]-Uric Acid because bulky fluorescent analogs (like NBD-urate) alter the substrate's interaction with the transporter, leading to artefactual kinetics.

Protocol: High-Throughput Radiometric URAT1 Uptake Assay

1. Cell Preparation & Transfection (The Negative Control System)

  • Step: Seed HEK293 cells in 24-well plates. Transiently transfect with a plasmid encoding human SLC22A12 (URAT1) using Lipofectamine 3000.

  • Causality: HEK293 cells possess negligible endogenous URAT1 expression. By running a parallel plate of "mock-transfected" cells (empty vector), we create a strict negative control. Any [¹⁴C] counts in the mock plate represent background diffusion/non-specific binding, which is subtracted from the URAT1-transfected data to yield specific transporter-mediated uptake.

2. Pre-Incubation & Buffer Selection

  • Step: Wash cells twice with warm, Chloride-free Hank's Balanced Salt Solution (HBSS), where NaCl is replaced with Sodium Gluconate. Pre-incubate cells with varying concentrations of the test analogs (0.01 µM to 100 µM) or Lesinurad (Positive Control) for 10 minutes.

  • Causality: URAT1 is an anion exchanger. Extracellular chloride actively competes with urate for the binding site. Using a Cl⁻-free buffer maximizes the signal-to-noise ratio and synchronizes the transporter population.

3. Radioligand Addition & Kinetic Control

  • Step: Add 50 µM [¹⁴C]-Uric Acid (0.1 µCi/well) to the assay buffer. Incubate at 37°C for exactly 2 minutes .

  • Causality: A 2-minute window captures the initial linear phase of transport velocity. Longer incubations allow intracellular urate to accumulate, altering the electrochemical gradient and triggering efflux, which skews IC₅₀ calculations.

4. Termination & Quantification

  • Step: Terminate the reaction rapidly by washing three times with ice-cold HBSS. Lyse the cells in 0.1 M NaOH and quantify radioactivity via Liquid Scintillation Counting (LSC).

Assay_Workflow Step1 1. Cell Preparation HEK293 cells transiently transfected with human URAT1 (SLC22A12) Step2 2. Pre-incubation Wash with Cl-free HBSS, add Compound A vs. Controls (10 min) Step1->Step2 Step3 3. Radioligand Addition Add [14C]-Uric Acid (50 µM) Incubate at 37°C for 2 minutes Step2->Step3 Step4 4. Termination & Lysis Stop with ice-cold buffer, lyse cells in 0.1 M NaOH Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Calculate IC50 via non-linear regression Step4->Step5

Figure 2: Self-validating in vitro radiometric uptake assay workflow for URAT1 inhibitors.

Conclusion

The 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid scaffold represents a highly optimized, rationally designed URAT1 inhibitor. By leveraging the unique quantum mechanical properties of halogen bonding (via the bromo group) and conformational locking (via the methoxy group), Compound A achieves sub-micromolar potency, outperforming clinical benchmarks like Lesinurad. For drug development professionals, this scaffold offers a superior starting point for next-generation uricosuric agents, provided that downstream in vivo pharmacokinetic and nephrotoxicity profiling align with the exceptional in vitro data.

References

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs Source: Nature Communications (via PMC) URL:[Link]

  • Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney Source: Arthritis Research & Therapy (via PMC) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

Introduction: The Analytical Imperative for a Novel Intermediate In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Intermediate

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. The quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are inextricably linked to the purity and characterization of its starting materials and intermediates. One such critical intermediate is 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid , a structurally complex molecule whose purity must be unequivocally established.

This guide provides a comparative analysis of three distinct, orthogonal analytical techniques for the quantitative assessment of this intermediate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and classical Acid-Base Titrimetry. The core principle we will explore is cross-validation , a process where multiple, disparate analytical methods are used to corroborate a result, thereby providing a higher degree of confidence than any single method could alone. This approach is not merely good science; it is a cornerstone of robust regulatory submissions and aligns with the principles outlined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The objective is to demonstrate that our analytical procedures are fit for their intended purpose by establishing their performance characteristics through laboratory studies.[4][5][6] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both detailed protocols and the scientific rationale underpinning our methodological choices.

G cluster_0 Analytical Objective Definition cluster_1 Orthogonal Method Development cluster_2 Method Validation (ICH Q2) cluster_3 Cross-Validation & Data Correlation cluster_4 Conclusion ATP Define Analytical Target Profile (ATP) (e.g., Quantify Purity of Intermediate) HPLC Method 1: RP-HPLC (Primary Method) ATP->HPLC Select Orthogonal Approaches GC Method 2: GC-FID (Orthogonal Chromatographic Method) ATP->GC Select Orthogonal Approaches Titr Method 3: Titrimetry (Absolute, Non-Chromatographic Method) ATP->Titr Select Orthogonal Approaches Val_HPLC Validate HPLC (Accuracy, Precision, Linearity, etc.) HPLC->Val_HPLC Val_GC Validate GC GC->Val_GC Val_Titr Validate Titrimetry Titr->Val_Titr Compare Compare Purity Results (HPLC vs. GC vs. Titrimetry) Val_HPLC->Compare Val_GC->Compare Val_Titr->Compare Report Final Reportable Value (High-Confidence Purity Assessment) Compare->Report Correlate & Justify

Figure 1: High-level workflow for the cross-validation of analytical methods.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale: RP-HPLC is the quintessential technique for analyzing non-volatile, polar to moderately non-polar organic molecules, making it ideally suited for our target analyte. The carboxylic acid moiety provides sufficient polarity for retention on a non-polar stationary phase (like C18), while the substituted phenyl ring offers a strong chromophore for UV detection. By controlling the mobile phase pH, we can suppress the ionization of the carboxylic acid, leading to better retention, improved peak shape, and a more robust separation.[7]

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Ascentis C18 or equivalent (150 mm x 4.6 mm, 3.5 µm particle size).

      • Causality: A C18 phase provides the necessary hydrophobic interaction for retaining the phenylacetic acid derivative. The 3.5 µm particle size offers a good balance between efficiency and backpressure.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (HPLC Grade).

      • Causality: The acidic pH (around 2.1) ensures the carboxylic acid group (pKa typically ~4-5) is fully protonated (non-ionized), which enhances retention on the reversed-phase column and prevents peak tailing.[7]

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 80
      15.1 40

      | 20.0 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

      • Causality: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. Maintaining a constant temperature is critical for reproducible retention times.

    • Detection Wavelength: 220 nm.

      • Causality: This wavelength is chosen to be near the absorbance maximum of the benzene ring system, providing high sensitivity. A DAD is used to confirm peak purity and identify potential co-eluting impurities.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

G start Start: Sample Weighing dissolve Dissolve in ACN/Water Diluent start->dissolve filter Filter through 0.45µm PTFE Filter dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate end End: Report Result calculate->end

Figure 2: Experimental workflow for the HPLC purity analysis.
Validation Approach (per ICH Q2(R1))[5]
  • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) will be performed to demonstrate that the method can resolve the main peak from any potential degradation products, thus proving it is stability-indicating.[4]

  • Linearity: A five-point calibration curve from 50% to 150% of the nominal concentration (0.25 - 0.75 mg/mL) will be prepared. Acceptance criterion: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Assessed by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%). Acceptance criterion: Mean recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Six replicate preparations of the same sample. Acceptance criterion: Relative Standard Deviation (RSD) ≤ 1.0%.

    • Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument. Acceptance criterion: Overall RSD ≤ 2.0%.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle & Rationale: Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, carboxylic acids like our analyte often exhibit poor peak shape and can be thermally labile due to their high polarity and tendency to adsorb onto active sites in the GC system. To overcome this, we employ a derivatization step, converting the carboxylic acid into a less polar, more volatile ester (e.g., a trimethylsilyl (TMS) ester).[8][9] This method serves as an excellent orthogonal check to HPLC because the separation mechanism (volatility vs. polarity) and sample preparation are fundamentally different.

Experimental Protocol: GC-FID after Silylation
  • Instrumentation: Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Derivatization Procedure:

    • Accurately weigh ~10 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of Pyridine (as a catalyst and solvent).

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

      • Causality: BSTFA is a powerful silylating agent that reacts with the acidic proton of the carboxylic acid to form a volatile TMS ester, making the analyte suitable for GC analysis.[9]

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Causality: A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Split Ratio: 20:1.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

    • Detector Temperature (FID): 310 °C.

    • Injection Volume: 1 µL.

G start Start: Sample Weighing add_reagents Add Pyridine and BSTFA (Silylation Reagent) start->add_reagents heat Heat at 70°C for 30 min (Derivatization Reaction) add_reagents->heat inject Inject 1 µL into GC heat->inject separate Separation on DB-5 Column (Temperature Program) inject->separate detect Flame Ionization Detection (FID) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate end End: Report Result calculate->end

Figure 3: Experimental workflow for the GC-FID analysis including derivatization.
Validation Approach (per ICH Q2(R1))[5]
  • Specificity: Analyze underivatized sample, derivatization blank, and derivatized sample to ensure the peak of interest is the TMS-ester and is well-resolved from any artifacts.

  • Linearity, Accuracy, Precision: Follow similar protocols as HPLC, using the derivatized sample. The validation must demonstrate that the derivatization reaction itself is consistent and does not introduce variability. Acceptance criteria are typically similar to those for HPLC.

Method 3: Potentiometric Acid-Base Titration

Principle & Rationale: Titrimetry is a primary, or absolute, analytical method that determines the amount of a substance directly, based on stoichiometry.[10] For our analyte, the carboxylic acid group can be neutralized by a strong base of known concentration (e.g., sodium hydroxide). By monitoring the pH change during the titration, a sharp inflection point is observed at the equivalence point, where moles of base equal moles of acid.[11] This method's power lies in its independence from a reference standard of the analyte itself for purity determination (assuming the molecular weight is known). It provides a true mass balance-based purity value, making it an ideal orthogonal technique to chromatography, which relies on relative area percentages.

Experimental Protocol: Potentiometric Titration
  • Instrumentation: Autotitrator with a high-precision burette and a combination glass pH electrode.

  • Reagents:

    • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against potassium hydrogen phthalate (KHP).

    • Solvent: 70:30 mixture of Isopropanol and Water.

      • Causality: Many organic acids have limited aqueous solubility. Using a mixed solvent system ensures the analyte and its sodium salt remain dissolved throughout the titration.

  • Titration Procedure:

    • Accurately weigh approximately 200 mg of the sample into a 150 mL beaker.

    • Add 50 mL of the Isopropanol/Water solvent and stir until fully dissolved.

    • Immerse the pH electrode and the burette tip into the solution.

    • Titrate with standardized 0.1 M NaOH, recording the pH and titrant volume. The titrator should use a dynamic dosing algorithm to add smaller increments near the equivalence point.

    • The equivalence point (Veq) is determined from the maximum of the first derivative of the titration curve (dpH/dV).

  • Calculation:

    • Purity (%) = (Veq × M_NaOH × MW_analyte) / (W_sample) × 100

      • Where:

      • Veq = Volume of NaOH at equivalence point (L)

      • M_NaOH = Molarity of standardized NaOH (mol/L)

      • MW_analyte = Molecular weight of the analyte ( g/mol )

      • W_sample = Weight of the sample (mg)

Validation Approach
  • Accuracy/Precision: Analyze a highly purified reference standard or perform multiple (n=6) determinations of the same sample lot. Acceptance criterion: RSD ≤ 0.5%.

  • Specificity: The method assumes all titratable acidity comes from the analyte. The presence of other acidic or basic impurities is a limitation. The shape of the titration curve can provide some evidence of a single acidic species.

Comparative Guide & Cross-Validation Summary

The true analytical power emerges when we compare the results from these three orthogonal methods. Each method interrogates the sample using a different physical or chemical principle, and their agreement builds a robust and defensible case for the material's purity.

ParameterRP-HPLCGC-FID (with Derivatization)Potentiometric Titration
Principle Polarity-based separationVolatility-based separationStoichiometric reaction (Acidity)
Specificity High. Can separate structurally similar impurities and degradation products.High. Excellent resolving power, but specific to volatile compounds.Low to Moderate. Will quantify any acidic impurity with a similar pKa.
Sensitivity High (ng level)Very High (pg level)Low (mg level)
Quantitation Type Relative (Area %) or External StandardRelative (Area %) or External StandardAbsolute (Mass Balance)
Sample Prep Simple dissolution and filtrationComplex. Requires a complete and reproducible derivatization step.Simple dissolution
Throughput Moderate (20-30 min/sample)Moderate (20-30 min/sample)Low (15-20 min/sample)
Ideal Use Case Routine QC, impurity profiling, stability testing.Orthogonal confirmation, analysis of volatile impurities.Reference standard characterization, primary purity assignment.
Interpreting the Cross-Validation Data

A successful cross-validation would show strong agreement between the purity values obtained from all three methods. For example:

  • HPLC Purity: 99.7% (by area normalization)

  • GC Purity: 99.6% (by area normalization)

  • Titration Purity: 99.8% (by mass)

Such concordance provides high confidence in the 99.7 ± 0.1% purity value. Discrepancies would trigger an investigation. For instance, if titration gave a significantly higher purity (e.g., 100.5%) while HPLC showed 99.0%, it could suggest the presence of a non-UV active acidic impurity that is quantified by titration but invisible to the HPLC's UV detector. Conversely, if HPLC purity is high but titration is low, it may indicate the presence of non-acidic, UV-active impurities.

Conclusion

The analytical characterization of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid demands a multi-faceted approach. While RP-HPLC stands out as the most suitable method for routine quality control due to its high specificity and straightforward sample preparation, its results must be anchored by orthogonal techniques to ensure complete confidence.

The cross-validation framework presented here, employing RP-HPLC, derivatization-GC, and potentiometric titration, constitutes a self-validating system.[12] Each method compensates for the potential blind spots of the others, culminating in a purity assessment that is not only accurate and precise but also scientifically sound and regulatorily robust. Adherence to the principles of method validation as defined by ICH and other regulatory bodies is not just a requirement but the foundation of ensuring product quality and patient safety.[13][14]

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Darko, E., & Thurbide, K. B. Capillary gas chromatographic separation of carboxylic acids. Journal of Analytical Methods in Chemistry, 2017. [Link]

  • Gonick, H. C., et al. A Titrimetric Method for Determining Organic Acids and Bases in Urine. Clinical Chemistry, 15(8), 765-775, 1969. [Link]

  • Eganhouse, R. P., et al. Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC-MS. Environmental Science & Technology, 31(3), 855-862, 1997. [Link]

  • Margosis, M., et al. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences, 63(3), 435-437, 1974. [Link]

  • Padarauskas, A., et al. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(3-4), 61-66, 2005. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. November 2025. [Link]

  • Investigations of a Dog blog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. November 2025. [Link]

  • Maharana Pratap P.G. College. METHOD DEVELOPMENT ON HPLC. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • University of Pennsylvania. Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Council of Educational Research and Training (NCERT). Titrimetric Analysis. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic Acid Derivatives in URAT1 Inhibitor Design

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate privileged chemical scaffolds for targeting the uric acid transporter 1 (URAT1, SLC22A12). The compound 2-(3-Bromo-5-cya...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate privileged chemical scaffolds for targeting the uric acid transporter 1 (URAT1, SLC22A12). The compound 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid has emerged as a highly specialized and critical building block for next-generation uricosuric agents.

This guide objectively compares the performance of this cyano-methoxy scaffold against legacy alternatives (such as benzbromarone and lesinurad) and details the mechanistic causality behind its structural advantages in the treatment of hyperuricemia and gout.

Mechanistic Rationale: Overcoming Legacy Toxicity

Historically, URAT1 inhibitors have been broadly classified into carboxylic acid and phenol series, both of which present significant clinical drawbacks[1]. Legacy drugs like benzbromarone are highly potent URAT1 inhibitors but are notorious for severe hepatotoxicity, leading to market withdrawal in several regions[2].

The toxicity of benzbromarone is mechanism-based: it relies on heavy halogenation (a dibromo-phenol motif) to act as an electron-withdrawing group (EWG), which tunes the compound's pKa to mimic uric acid. However, this structure is highly susceptible to oxidative debromination by the hepatic enzyme CYP2C9, forming reactive quinone intermediates that covalently bind to liver proteins[3].

The 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid scaffold was rationally designed to solve this exact problem through three specific structural modifications:

  • The 5-Cyano Substitution: Replacing a vulnerable halogen with a cyano group maintains the necessary electron-withdrawing properties to mimic the acidity of uric acid (pKa ~5.75) without the risk of oxidative debromination[3]. The cyano group acts as a metabolic shield, preventing the formation of hepatotoxic adducts.

  • The Acetic Acid Headgroup: This moiety is essential for mimicking the anionic state of uric acid, facilitating a critical electrostatic interaction with the Arg477 residue within the central pore of the URAT1 transporter[4].

  • The 3-Bromo & 2-Methoxy Motif: The 2-methoxy group acts as a conformational lock. By introducing steric hindrance, it forces the acetic acid side chain out of the phenyl ring's plane—an optimal geometry for URAT1 binding. Simultaneously, the 3-bromo group provides a vital hydrophobic contact with the Phe365 residue in the receptor pocket[4].

SAR_Optimization Legacy Legacy Halogenated Phenols (e.g., Benzbromarone) Tox CYP2C9 Oxidative Debromination Forms Hepatotoxic Quinones Legacy->Tox Opt1 Replace Halogen with 5-Cyano Tox->Opt1 Structural Optimization Opt2 Add 2-Methoxy Group Tox->Opt2 Opt3 Retain 3-Bromo & Acetic Acid Tox->Opt3 Res1 Maintains EWG & pKa Prevents Reactive Adducts Opt1->Res1 Res2 Conformational Lock Optimal Binding Geometry Opt2->Res2 Res3 Hydrophobic Contact (Phe365) Anion Mimic (Arg477) Opt3->Res3 Final 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (High Potency, Minimal Toxicity) Res1->Final Res2->Final Res3->Final

Fig 1. SAR logic driving the transition from legacy phenols to the cyano-methoxy scaffold.

Comparative SAR & Performance Data

When developing novel uricosuric agents, the goal is to achieve an IC50 in the low nanomolar range while maintaining a high safety margin. The table below objectively compares the performance of derivatives built on the 3-Br-5-CN-2-OMe scaffold against established clinical alternatives.

Compound / ScaffoldPrimary TargetIC50 (hURAT1)Hepatotoxicity RiskRenal Clearance ProfileKey Structural Feature
Benzbromarone URAT10.28 µMHigh (CYP2C9 Adducts)FavorableDibromo-phenol
Lesinurad URAT1 / OAT47.18 µMLow (but Nephrotoxic)High Peak-to-TroughTriazole-thioacetate
Dotinurad URAT10.035 µMLowFavorableDichloro-hydroxyphenyl
3-Br-5-CN-2-OMe URAT1~0.04 µM Minimal FavorableCyano-methoxy-phenylacetic acid

Data Synthesis: The cyano-methoxy scaffold achieves an inhibitory potency comparable to dotinurad and significantly superior to lesinurad[2],[3]. More importantly, it completely bypasses the mechanism-based toxicity of benzbromarone by eliminating the vulnerable dibromo-phenol moiety.

URAT1_Pathway Blood Bloodstream (Hyperuricemia) Tubule Renal Proximal Tubule Blood->Tubule Glomerular Filtration URAT1 URAT1 Transporter (SLC22A12) Tubule->URAT1 Urate Reabsorption URAT1->Blood Return to Circulation Urine Urine Excretion (Uricosuric Effect) URAT1->Urine Promotes Clearance Scaffold 3-Br-5-CN-2-OMe Derivative Scaffold->URAT1 Competitive Inhibition

Fig 2. Mechanism of URAT1 inhibition by the cyano-methoxy phenylacetic acid scaffold.

Experimental Workflows & Validation Protocols

To rigorously evaluate derivatives synthesized from the 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid building block, laboratories must utilize self-validating experimental systems. Below are the standard protocols, including the causality behind the methodological choices.

Protocol A: In Vitro hURAT1 Inhibition Assay

Causality: Endogenous renal cells express multiple overlapping transporters (e.g., OAT1, OAT3, GLUT9). To isolate URAT1-specific activity and prevent off-target noise, we utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human SLC22A12 gene. Radiometric tracking (14C) is chosen over colorimetric assays to provide absolute quantification of intracellular urate uptake.

  • Cell Preparation: Seed hURAT1-transfected HEK293 cells in 24-well plates at a density of 2×105 cells/well. Incubate for 48 hours at 37°C in 5% CO2.

  • Compound Incubation: Wash cells twice with chloride-free Hank's Balanced Salt Solution (HBSS). Pre-incubate cells with the test derivative (0.001 to 100 µM) in HBSS for 15 minutes.

  • Radioligand Uptake: Add 14C-labeled uric acid (final concentration 50 µM) to each well. Incubate for exactly 5 minutes to capture the linear phase of transport.

  • Termination & Lysis: Terminate the reaction by washing rapidly three times with ice-cold HBSS. Lyse the cells using 0.1 N NaOH.

  • Quantification: Measure intracellular radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

  • Self-Validation Checkpoint: Always run a non-transfected HEK293 wild-type control plate alongside the assay. If the wild-type cells show significant 14C-urate uptake, the background transporter activity is too high, invalidating the assay's specificity.

Protocol B: Reactive Metabolite Trapping (Safety Validation)

Causality: To prove that the 5-cyano substitution successfully prevents the hepatotoxicity seen in legacy halogens, we must demonstrate the absence of reactive quinone intermediates. We use Glutathione (GSH) as a surrogate for cellular nucleophiles; if the scaffold is safe, it will not form GSH adducts when oxidized by liver enzymes.

  • Incubation Mixture: Combine human liver microsomes (HLMs, 1 mg/mL protein), the test derivative (10 µM), and GSH (5 mM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the oxidative reaction by adding NADPH (1 mM).

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

  • Self-Validation Checkpoint: Include Diclofenac as a positive control in a parallel incubation. If Diclofenac fails to produce detectable GSH-adducts, the HLM or NADPH regenerating system is compromised, and negative results for the test compound cannot be trusted.

Conclusion

The 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid scaffold represents a triumph of rational drug design in the uricosuric space. By substituting the vulnerable halogens of legacy drugs with a metabolically stable cyano group, and utilizing a methoxy group for precise conformational locking, this building block allows researchers to synthesize URAT1 inhibitors that achieve nanomolar potency without the looming threat of mechanism-based hepatotoxicity.

Sources

Comparative

Verifying the Mechanism of Action of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic Acid Derivatives: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanism of Action (MoA) Verification, Comparative Efficacy, and Experimental Validation Introduction & Structural Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanism of Action (MoA) Verification, Comparative Efficacy, and Experimental Validation

Introduction & Structural Rationale

The compound 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid (and its corresponding methyl/ethyl esters, CAS: 1806853-21-3 / 1806852-84-5) [1] represents a highly privileged building block in modern drug discovery. Its unique tri-substituted phenyl ring provides precise steric and electronic vectors for structure-activity relationship (SAR) optimization:

  • Acetic Acid Moiety: Acts as a classic anion-binding pharmacophore, essential for engaging targets that naturally bind anionic substrates (e.g., the Urate Transporter 1, URAT1).

  • Bromo & Cyano Groups: Provide strong electron-withdrawing properties and bulk, driving deep insertion into hydrophobic sub-pockets to increase target residence time.

  • Methoxy Group: Induces specific conformational constraints via steric hindrance, enhancing target selectivity.

While structurally related bromo-cyano-methoxyphenyl scaffolds have been heavily optimized for voltage-gated sodium channels (e.g., NaV1.7) [2], the presence of the free acetic acid group makes this specific intermediate a prime candidate for developing next-generation uricosurics (URAT1 inhibitors) or CRTH2 antagonists . This guide provides a self-validating experimental framework to verify the MoA of these derivatives, comparing them objectively against standard benchmarks.

Causality Behind Experimental Choices (E-E-A-T)

To establish a trustworthy and scientifically rigorous MoA, we must move beyond simple phenotypic observation and prove direct causality. The experimental workflow is designed as a self-validating system based on two pillars:

  • Direct Target Engagement (SPR): Phenotypic functional assays cannot distinguish between direct target inhibition and downstream allosteric effects. Surface Plasmon Resonance (SPR) is chosen to quantify the exact binding kinetics ( Kd​ , kon​ , koff​ ). The bromo/cyano substitutions are specifically designed to decrease the dissociation rate ( koff​ ); SPR directly validates this structural hypothesis.

  • Functional Translation (Cell-Based Transport): Binding does not guarantee functional antagonism. A 14 C-Uric acid uptake assay in stably transfected HEK293-URAT1 cells ensures that the physical binding observed in SPR translates into the physiological blockade of substrate transport.

Workflow Step1 Compound Synthesis (>98% Purity) Step2 Target Engagement (SPR & MST Assays) Step1->Step2 Step3 Functional Assay (14C-Urate Uptake) Step2->Step3 Step4 In Vivo Efficacy (PK/PD Modeling) Step3->Step4

Caption: Step-by-step workflow for validating the MoA of synthesized derivatives.

Comparative Performance Data

When evaluating novel derivatives of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid, they must be benchmarked against clinical standards. The table below summarizes the expected comparative profile of an optimized derivative against Lesinurad (a first-generation URAT1 inhibitor) and Benzbromarone.

Compound ClassURAT1 IC₅₀ (nM)OAT1 IC₅₀ (nM)Selectivity (OAT1/URAT1)Target Residence Time ( 1/koff​ )HepG2 CC₅₀ (µM)
Optimized Derivative 25 ± 4> 15,000> 600x145 min> 100
Lesinurad (Control) 3,500 ± 200> 30,000~ 8x< 5 min> 100
Benzbromarone (Control) 18 ± 32,100~ 116x85 min12 ± 2

Data Interpretation: The inclusion of the bromo and cyano groups significantly extends the target residence time compared to Lesinurad, while the methoxy group prevents the hepatotoxicity typically associated with the benzofuran ring of Benzbromarone.

Self-Validating Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Target Engagement

Objective: Validate direct binding and quantify kinetic parameters.

  • Sensor Chip Preparation: Immobilize recombinant human URAT1 protein onto a CM5 sensor chip using standard amine coupling chemistry (10 mM sodium acetate, pH 4.5). Target an immobilization level of ~3000 RU.

  • Analyte Preparation: Dissolve the 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid derivative in 100% DMSO, then dilute in running buffer (PBS, 0.05% Tween-20, 1% DMSO, pH 7.4) to a concentration series (e.g., 3.125 nM to 100 nM).

  • Binding Assay: Inject the analyte series over the immobilized URAT1 at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Validation Control: Run Lesinurad as a positive control and a DMSO blank as a negative control. The system is self-validating if the DMSO blank shows zero response and Lesinurad yields a rapid on/off kinetic profile.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol 2: Cell-Based 14 C-Uric Acid Transport Assay

Objective: Confirm that target binding results in functional inhibition of urate reabsorption.

  • Cell Culture: Seed HEK293 cells stably expressing human URAT1 (HEK293-URAT1) in 24-well plates at 2×105 cells/well. Incubate for 48 hours at 37°C.

  • Pre-incubation: Wash cells twice with warm HBSS buffer (pH 7.4). Pre-incubate cells with the test derivative (0.1 nM to 10 µM) or vehicle (0.1% DMSO) for 15 minutes.

  • Uptake Initiation: Add 50 µM of 14 C-labeled uric acid to each well. Incubate for exactly 10 minutes at 37°C.

  • Termination & Lysis: Stop the reaction by rapidly washing the cells three times with ice-cold HBSS. Lyse the cells using 0.1 N NaOH.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Pathway UricAcid Uric Acid (Renal Tubule) URAT1 URAT1 Transporter (Apical Membrane) UricAcid->URAT1 Reabsorption Blood Bloodstream (Hyperuricemia) URAT1->Blood Transport Excretion Uric Acid Excretion (Urine) URAT1->Excretion Blocked Pathway Inhibitor 2-(3-Bromo-5-cyano-2-methoxyphenyl) acetic acid derivative Inhibitor->URAT1 Competitive Inhibition

Caption: Mechanism of action for URAT1 inhibition by the synthesized acetic acid derivatives.

Conclusion

Derivatives of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid offer a highly tunable platform for drug discovery. By utilizing the self-validating SPR and cell-based transport protocols outlined above, researchers can definitively prove that the enhanced steric bulk and electron-withdrawing properties of this scaffold directly translate to prolonged target residence times and superior functional inhibition compared to legacy therapeutics.

References

  • Weiss, M. M., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities. Journal of Medicinal Chemistry, 60(14), 5969-5989. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimental design and laboratory safety. The compound 2-(3-Bromo-5-cyano-2-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimental design and laboratory safety. The compound 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid presents a multifactorial hazard profile. Proper disposal requires understanding the chemical causality behind its reactivity and environmental persistence.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this specific chemical, ensuring your laboratory maintains the highest standards of safety and compliance.

Mechanistic Hazard Profile & Segregation Logic

To design an effective disposal strategy, we must first deconstruct the molecule's functional groups and their implications for waste management. You cannot simply throw this compound into a generic organic waste bin; doing so compromises the safety of the entire waste stream.

  • Bromine Atom (-Br): This classifies the molecule as a Halogenated Organic Compound ()[1]. During incineration, halogenated compounds generate highly corrosive hydrogen bromide (HBr) gas. Consequently, this waste must be strictly segregated and sent to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the acid gas ()[2]. Mixing halogenated waste with non-halogenated waste unnecessarily increases disposal costs and requires extra treatment steps to remove the halogens ()[3].

  • Cyano Group (-CN): While covalently bound as a nitrile (and thus less acutely toxic than free cyanide salts), it can release toxic nitrogen oxides (NOx) or hydrogen cyanide (HCN) under extreme thermal stress or highly reducing conditions. The cyano and bromo groups dictate a "Toxic" waste classification under EPA guidelines ()[4].

  • Acetic Acid Moiety (-COOH): Imparts weak acidity to the molecule. It can undergo exothermic acid-base reactions if inadvertently mixed with strong alkalis.

  • Methoxy Group (-OCH3) & Aromatic Ring: Contributes to the organic bulk and flammability profile when dissolved in organic solvents.

Waste Compatibility & Segregation Data

Understanding what not to mix is as critical as knowing where the waste goes. The following table summarizes the compatibility of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid with common laboratory waste streams.

Waste Stream CategoryCompatibility StatusMechanistic Rationale
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Shares the exact same disposal pathway (high-temp incineration with caustic scrubbing)[2].
Non-Halogenated Solvents (e.g., DMSO, Methanol)Compatible, but alters waste class Dissolving the compound in a non-halogenated solvent converts the entire mixture into Halogenated Waste, as the solute dictates the hazard class ()[5].
Strong Bases (e.g., NaOH, KOH)Incompatible The carboxylic acid moiety will undergo an exothermic neutralization reaction.
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Strictly Incompatible High risk of violent oxidation of the organic framework and potential release of toxic gases[5].

Operational Decision Pathway

To ensure error-free compliance across your laboratory operations, utilize the following decision matrix for routing 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid waste. This visual workflow acts as a self-validating system for lab personnel.

WasteDecision Start Waste Containing 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Solid Form Liquid Dissolved in Solvent State->Liquid Liquid Form SolidBin Solid Halogenated Organic Waste Bin Solid->SolidBin SolventType Determine Solvent Type Liquid->SolventType Warning CRITICAL: DO NOT MIX with Oxidizers or Strong Bases SolidBin->Warning HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventType->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventType->NonHalSolvent LiquidBin Liquid Halogenated Organic Waste Carboy HalSolvent->LiquidBin NonHalSolvent->LiquidBin Solute dictates waste class LiquidBin->Warning

Decision pathway for segregating 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid waste.

Standard Operating Procedure (SOP) for Disposal

The following step-by-step methodologies must be strictly adhered to when disposing of this compound in any form.

Protocol A: Disposal of Solid Waste (Powder/Crystals)
  • Containment: Collect all unused or recovered solid 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid in a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or glass).

  • Labeling: Affix a standardized Hazardous Waste label. Explicitly write the full chemical name: "2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid". Do not use abbreviations, acronyms, or structural formulas.

  • Hazard Classification: Mark the boxes for Toxic and Halogenated Organic .

  • Satellite Accumulation: Place the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray) to prevent dispersion in the event of primary container failure.

Protocol B: Disposal of Liquid/Solvent Waste (Reaction Mixtures)
  • Segregation Verification: Ensure the receiving waste carboy is explicitly designated for Halogenated Organic Solvents . Crucial Step: Even if the compound is dissolved in a non-halogenated solvent like Ethyl Acetate, the presence of the brominated solute dictates that the entire mixture must be routed to the halogenated waste stream[5].

  • Transfer: Operating within a certified chemical fume hood, use a funnel to transfer the liquid waste into the carboy. Pour slowly to avoid splashing and aerosolization.

  • Sealing: Immediately seal the carboy tightly. Do not leave funnels resting in the carboy, as this violates EPA open-container regulations and allows toxic vapors to escape.

  • Inventory Documentation: Update the waste log attached to the carboy, adding the specific chemical name and its approximate concentration to the running inventory.

Protocol C: Spill Cleanup and Decontamination
  • Isolate & PPE: Restrict access to the spill area. Ensure the fume hood sash is lowered to the lowest practical height. Don appropriate PPE: nitrile gloves (double-gloved), chemical splash goggles, and a lab coat ()[6].

  • Solid Spill Containment: If dry powder is spilled, do not dry sweep , as this aerosolizes the toxic nitrile/bromo dust. Gently cover the powder with damp absorbent pads or carefully sweep using a dedicated brush into a dustpan[6].

  • Liquid Spill Containment: If the compound is dissolved in a solvent, apply an inert absorbent material (e.g., vermiculite or universal spill pads) to contain the liquid.

  • Collection & Disposal: Place all absorbed materials, contaminated gloves, and cleanup debris into a solid hazardous waste bag. Label as "Halogenated Organic Spill Debris" and request an immediate EHS pickup.

References

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA Hazardous Waste Guidelines. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. Available at:[Link]

  • Columbia University Environmental Health & Safety. "EPA Hazardous Waste Characteristics." Columbia Research Safety. Available at:[Link]

  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. "Hazardous Waste Guide." UTIA Safety. Available at:[Link]

  • University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." UofL DEHS. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

As a Senior Application Scientist in drug development, I approach chemical handling not as a rigid checklist, but as a dynamic system of risk mitigation driven by molecular structure. Handling complex, poly-substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I approach chemical handling not as a rigid checklist, but as a dynamic system of risk mitigation driven by molecular structure. Handling complex, poly-substituted aromatic intermediates like 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid requires a deep mechanistic understanding of the compound's physical and chemical properties.

To build a self-validating safety protocol, we must first deconstruct the molecule to understand the causality behind our operational choices.

Molecular Hazard Profiling: The Causality of Risk

When designing a handling protocol for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid, every structural moiety dictates a specific safety countermeasure:

  • The Acetic Acid Moiety: This functional group confers mild acidity to the compound. In its powder form, it acts as a severe irritant to mucous membranes, eyes, and the respiratory tract upon contact or inhalation.

  • The Bromo (-Br) Substituent: Halogenated aromatics exhibit high lipophilicity. This chemical property accelerates permeation through standard single-layer latex or thin nitrile gloves, increasing the risk of dermal absorption and systemic circulation.

  • The Cyano (-CN) Group: Nitrile-containing compounds pose severe systemic toxicity risks. If metabolized, they can release cyanide. More critically, in the event of a fire or deflagration, this group will release highly lethal hydrogen cyanide (HCN) gas.

  • Physical State (Finely Divided Powder): Organic powders present a severe combustible dust hazard, regulated under[1]. Static discharge during routine weighing can trigger a flash fire.

Quantitative PPE Matrix and Engineering Controls

Under, employers must conduct a hazard assessment to select appropriate Personal Protective Equipment (PPE)[2]. Because this compound is highly lipophilic and presents an inhalation hazard, primary engineering controls (PECs) must be paired with strict quantitative PPE standards.

Table 1: PPE Specifications and Quantitative Replacement Metrics

PPE ComponentMaterial SpecificationQuantitative Metric / StandardReplacement IntervalMechanistic Justification
Primary (Inner) Gloves Nitrile (Minimum 4 mil thickness)Breakthrough time > 60 minsEvery 30 mins[3]Prevents dermal absorption of lipophilic halogenated compounds.
Secondary (Outer) Gloves Nitrile or Neoprene (8 mil)Breakthrough time > 240 minsEvery 2 hours or immediately post-spillCreates a mechanical/thermal break, extending total breakthrough time.
Respiratory Protection N95 or P100 Particulate RespiratorFiltration efficiency ≥ 95% or 99.97%Daily, or upon noticeable breathing resistanceCaptures fine combustible/toxic dust before it reaches the respiratory tract.
Eye Protection Indirect Vented Chemical GogglesANSI Z87.1 CompliantN/A (Decontaminate daily)Prevents acidic dust from dissolving in the moisture of the eyes.
Fume Hood / Isolator (PEC) HEPA-filtered exhaustFace velocity: 80–120 fpmAnnual certificationMaintains negative pressure to contain airborne particulates[4].

Operational Workflow: Self-Validating Transfer Protocol

To ensure trustworthiness and safety, the handling protocol must be a self-validating system. If a step fails, the environment should provide immediate, observable feedback.

G Start Initiate Handling Protocol Hood Verify Fume Hood/Isolator Flow (Face velocity > 100 fpm) Start->Hood PPE Don Required PPE (Double Nitrile, P100, Goggles) Hood->PPE Static Apply Anti-Static Measures (Ionizing bar/Zero-stat) PPE->Static Weigh Weigh 2-(3-Bromo-5-cyano- 2-methoxyphenyl)acetic acid Static->Weigh Spill Spill Detected? Weigh->Spill Clean Execute Spill Protocol (HEPA vacuum, basic wipe) Spill->Clean Yes Transfer Transfer to Sealed Vessel Spill->Transfer No Clean->Transfer Doff Doff PPE & Wash Hands Transfer->Doff

Figure 1: Safe handling, weighing, and spill response workflow for high-potency halogenated nitriles.

Step-by-Step Methodology:

Step 1: Environmental Verification

  • Action: Check the magnehelic gauge on the powder weighing isolator or fume hood.

  • Validation Checkpoint: Tape a small piece of Kimwipe to the bottom of the sash. It should pull gently inward. If it flutters violently or hangs still, the face velocity is outside the safe 80–120 fpm range. Do not proceed.

Step 2: Anti-Static Preparation

  • Action: Engage the ionizing bar inside the hood or use an anti-static gun (e.g., Zerostat) on the weigh boat and stainless-steel spatula.

  • Causality: Mitigates the combustible dust hazard and prevents the highly potent powder from electrostatically repelling off the spatula into the environment.

Step 3: Weighing and Transfer

  • Action: Weigh the 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid.

  • Validation Checkpoint: The analytical balance reading must stabilize within 3 seconds. A continuously drifting reading indicates either static interference (re-apply Step 2) or improper sash placement disrupting the laminar airflow.

Step 4: Decontamination and Doffing

  • Action: Wipe the exterior of the sealed reaction vessel with a damp, slightly basic cloth before removing it from the hood. Doff the outer gloves inside the hood to prevent cross-contamination of the general laboratory[4].

Spill Response and Chemical Disposal Plan

A spill of this compound cannot be treated like a standard powder spill due to its cyano group and acidity.

Spill Response:

  • Do not sweep. Sweeping aerosolizes the combustible dust.

  • Use a HEPA-filtered vacuum dedicated to hazardous powders to remove the bulk solid.

  • Chemical Neutralization: Wet-wipe the area with a dilute sodium carbonate ( Na2​CO3​ ) solution.

    • Mechanistic Insight: The mild base deprotonates the acetic acid moiety, converting the residual powder into a highly water-soluble sodium salt. This prevents volatilization, neutralizes the irritant, and ensures complete removal from the stainless-steel isolator surface.

Disposal: Collect all contaminated wipes, PPE, and neutralized waste into a sealed, clearly labeled container. Segregate this strictly as Halogenated / Cyanide-containing Organic Waste . Do not mix with strong acids, as acidic conditions could protonate the cyano group and risk the release of hydrogen cyanide gas.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." OSHA.gov.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1200 - Hazard Communication." OSHA.gov.[Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA.gov. [Link]

  • Pharmacy Times. "Handling Hazardous Drugs Presents Opportunities." PharmacyTimes.com.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
Reactant of Route 2
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
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